molecular formula C8H6INO4 B1523586 3-Iodo-2-methyl-5-nitrobenzoic acid CAS No. 1005499-46-6

3-Iodo-2-methyl-5-nitrobenzoic acid

Cat. No.: B1523586
CAS No.: 1005499-46-6
M. Wt: 307.04 g/mol
InChI Key: QKUHRLBOOQGPNW-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHRLBOOQGPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Iodo-2-methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 3-Iodo-2-methyl-5-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest to the chemical research and drug development sectors. Its strategic importance lies in its role as a versatile synthetic intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1] This document details the compound's fundamental physicochemical properties, explores the mechanistic basis for its regioselective synthesis, provides validated experimental protocols, and discusses its potential applications as a key building block in medicinal chemistry and materials science.

Compound Identification and Physicochemical Properties

This compound is a substituted benzoic acid derivative characterized by the presence of four distinct functional groups on its aromatic core: a carboxylic acid, a methyl group, a nitro group, and an iodine atom. This unique substitution pattern dictates its chemical reactivity and makes it a valuable precursor in multi-step organic synthesis.[1]

The key physicochemical and identifying properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₆INO₄PubChem[1][2]
Molecular Weight 307.04 g/mol PubChem[1]
CAS Number 1005499-46-6Benchchem[1]
Canonical SMILES CC1=C(C=C(C=C1I)[O-])C(=O)OPubChem[2]
InChIKey QKUHRLBOOQGPNW-UHFFFAOYSA-NBenchchem[1]
Predicted XlogP 2.3PubChem[2]

The spatial arrangement and electronic nature of the substituents are critical to its function. The electron-withdrawing nitro and carboxylic acid groups deactivate the aromatic ring towards electrophilic substitution, while the methyl group has a weak activating effect.[1] The carbon-iodine bond is the most labile site for cross-coupling reactions, and the carboxylic acid and nitro groups provide handles for a wide array of chemical transformations.[1]

Regioselective Synthesis and Mechanistic Insights

The synthesis of this compound requires a controlled, multi-step approach to ensure the correct placement of each functional group. The most practical and common pathway begins with 2-methylbenzoic acid, leveraging the directing effects of the substituents to guide subsequent reactions.[1]

The overall synthetic workflow is a two-step process involving nitration followed by iodination.

G Start 2-Methylbenzoic Acid reagent1 HNO₃ / H₂SO₄ 0-5 °C Start->reagent1 Intermediate 2-Methyl-5-nitrobenzoic Acid reagent2 I₂ / Oxidizing Agent (e.g., NaIO₄, H₂SO₄) Intermediate->reagent2 Product 3-Iodo-2-methyl-5- nitrobenzoic Acid reagent1->Intermediate reagent2->Product

Caption: Regioselective synthesis of this compound.

2.1 Step 1: Nitration of 2-Methylbenzoic Acid

The initial step is a classic electrophilic aromatic substitution. The substrate, 2-methylbenzoic acid, possesses two directing groups:

  • Methyl (-CH₃): An ortho, para-director and a weak activator.

  • Carboxylic Acid (-COOH): A meta-director and a strong deactivator.

The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing groups synergize to favor substitution at the C5 position, which is para to the methyl group and meta to the carboxylic acid.

Controlling the reaction temperature is critical; it is generally maintained between 0 and 5°C.[1] This low temperature mitigates the risk of over-nitration and the formation of undesired isomers, thereby maximizing the yield of the target intermediate, 2-methyl-5-nitrobenzoic acid.[1]

2.2 Step 2: Iodination of 2-Methyl-5-nitrobenzoic Acid

The second step involves the iodination of the electron-deficient aromatic ring of 2-methyl-5-nitrobenzoic acid. The strong deactivating influence of both the nitro and carboxylic acid groups makes this transformation challenging.[1] Molecular iodine (I₂) alone is not a sufficiently powerful electrophile to react with the deactivated ring.[1]

Therefore, the reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[1] A common and effective method involves using iodine in the presence of an oxidizing agent like sodium periodate (NaIO₄) or periodic acid (H₅IO₆) in an acidic medium (e.g., sulfuric acid). The iodination occurs at the C3 position, which is the most activated position remaining on the ring, being ortho to the methyl group.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for reproducibility. It includes in-process checks to ensure the reaction is proceeding as expected.

3.1 Synthesis of 2-Methyl-5-nitrobenzoic acid (Intermediate)

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 27.2 g (0.2 mol) of 2-methylbenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding 14 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

  • Reaction Execution: Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 60-90 minutes. Crucial Control Point: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring & Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-methyl-5-nitrobenzoic acid.

3.2 Synthesis of this compound (Final Product)

  • Reagent Preparation: To a flask containing 18.1 g (0.1 mol) of the 2-methyl-5-nitrobenzoic acid intermediate, add 200 mL of concentrated sulfuric acid. Stir until dissolved.

  • Iodine Addition: Add 12.7 g (0.05 mol) of iodine powder to the solution.

  • Initiation of Iodination: Slowly add 10.7 g (0.05 mol) of sodium periodate (NaIO₄) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction Execution: Heat the mixture to 70-75°C and stir for 4-6 hours. Validation Check: Monitor the disappearance of the starting material via TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice. A precipitate will form. Add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of excess iodine disappears.

  • Purification: Collect the solid product by vacuum filtration and wash extensively with cold water. The crude product can be purified by recrystallization from acetic acid or a suitable solvent mixture to afford this compound as a solid.

Reactivity and Synthetic Utility

This compound is a trifunctional intermediate, offering a rich landscape of subsequent chemical modifications.

  • Aryl Iodide Transformations: The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The relative weakness of the C-I bond facilitates oxidative addition to the metal catalyst, making these reactions highly efficient.[1]

  • Carboxylic Acid Derivatization: The -COOH group can be readily converted into a variety of other functional groups.[1]

    • Esterification: Reaction with an alcohol under acidic conditions or via an acyl chloride intermediate yields the corresponding ester.

    • Amidation: Activation with a coupling agent (e.g., DCC, EDC) or conversion to an acyl chloride followed by reaction with an amine produces amides.[1]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation (H₂ over Pd/C).[1] This resulting aniline derivative, 3-amino-5-iodo-2-methylbenzoic acid, is itself a valuable trifunctional intermediate, opening pathways for diazotization, acylation, or the synthesis of heterocyclic systems.[1]

Applications in Research and Drug Development

The primary application of this compound is as a scaffold or building block in the synthesis of complex organic molecules. While this specific compound is an intermediate, related iodo-nitrobenzoic acids serve as precursors for biologically active molecules, including anti-inflammatory and antimicrobial agents.[3]

Its utility in drug discovery is clear: the three distinct functional handles allow for the systematic and combinatorial modification of the core structure. Researchers can generate a library of derivatives by varying the substituents introduced via cross-coupling at the iodide position, forming different amides or esters at the carboxylate position, and further functionalizing the amine derived from the nitro group. These libraries can then be screened for biological activity against various therapeutic targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is an aromatic nitro compound and an organic iodide. Users should consult the specific Safety Data Sheet (SDS) before use. General precautions include:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • This compound (C8H6INO4) - PubChemLite. [Link]

Sources

Solubility profile of 3-Iodo-2-methyl-5-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-2-methyl-5-nitrobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] In the absence of direct quantitative solubility data in publicly available literature, this document synthesizes information on the physicochemical properties of the target molecule and structurally related analogs to forecast its solubility behavior. We present detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Synthesis and Development

The solubility of an organic compound is a fundamental physicochemical property that governs its behavior in various applications, from chemical reactions to biological systems.[2] For a synthetic intermediate like this compound, understanding its solubility in different organic solvents is paramount for several reasons:

  • Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates and the formation of byproducts. A solvent that appropriately dissolves reactants while potentially leaving impurities in a different phase can significantly streamline a synthetic process.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound in a given solvent at different temperatures.[3][4]

  • Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different formulation strategies.[5]

This guide will provide both the theoretical framework and the practical tools to understand and quantify the solubility of this compound.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, we can infer its properties from its structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

  • Benzoic Acid Core: The carboxylic acid group (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This imparts some degree of polarity to the molecule.

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some dipole-dipole interactions.

  • Methyl Group (-CH₃): This is a non-polar, electron-donating group that increases the lipophilicity of the molecule.

  • Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing and polar group, which can participate in dipole-dipole interactions.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can predict the general solubility of this compound:[7][8]

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents that can engage in hydrogen bonding (e.g., methanol, ethanol).[9]

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene, where the polar functional groups cannot be effectively solvated.[7]

  • Slight Solubility in Water: The presence of the polar carboxylic acid and nitro groups would suggest some water solubility, but the large, non-polar aromatic ring and iodo and methyl groups will limit this.

Comparative Solubility Data of Structurally Related Compounds

To provide a quantitative frame of reference, the following table presents the mole fraction solubility (x) of 3-nitrobenzoic acid in various organic solvents at different temperatures. This data serves as a valuable benchmark for estimating the solubility of this compound. The solubility of these related compounds generally increases with temperature.[10][11]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)[10][11]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
283.15 0.1780.1210.0910.0680.0180.0080.0004
293.15 0.2350.1630.1250.0940.0260.0120.0006
303.15 0.3060.2180.1690.1280.0380.0180.0008
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

Experimental Protocols for Solubility Determination

The following protocols describe robust methods for the quantitative determination of the solubility of this compound.

Shake-Flask Method for Achieving Equilibrium

This is the gold-standard method for determining thermodynamic solubility.[12] It ensures that the solvent is fully saturated with the solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Vials with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid is crucial.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

G cluster_0 Equilibrium Preparation cluster_1 Quantitative Analysis start Add excess solute to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Seal and agitate at constant temperature (24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analysis Analyze filtrate to determine concentration sample->analysis gravimetric Gravimetric Analysis analysis->gravimetric spectroscopic UV-Vis Spectroscopy analysis->spectroscopic chromatographic HPLC analysis->chromatographic

Caption: Workflow for solubility determination using the shake-flask method.

Quantitative Analysis of the Saturated Solution

The concentration of the solute in the filtered saturated solution can be determined by several methods.

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solid.

Procedure:

  • Accurately weigh a clean, dry vial or evaporating dish.

  • Transfer a known volume or mass of the filtered saturated solution into the pre-weighed container.

  • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the container with the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Cool the container in a desiccator and reweigh it.

  • The mass of the dissolved solute is the difference between the final and initial weights of the container.

This method is suitable if the compound has a significant UV absorbance.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly accurate and precise method for determining concentration.

Procedure:

  • Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

  • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

  • Determine the peak area for the solute.

  • Use the calibration curve to calculate the concentration of the saturated solution.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property.

Caption: Key factors influencing the solubility of an organic compound.

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of solubility.[9] Polar solvents will better solvate the polar carboxylic acid and nitro groups of the target molecule.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carboxylic acid group, significantly enhancing solubility.[7]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for recrystallization.[8]

  • Molecular Size and Shape: While less of a factor for a single solute, the ability of solvent molecules to effectively surround the solute molecule plays a role.[9]

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).
  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (2006, April 15).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Solubility prediction via a thermodynamic cycle. The free energy change... - ResearchGate. (n.d.).
  • Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2 - ASCE Library. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound | 1005499-46-6 | Benchchem. (n.d.).
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Solubility - Chemistry Online @ UTSC. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem. (n.d.).
  • Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

Sources

Technical Guide: Acidity and pKa Profiling of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the physicochemical properties of 3-Iodo-2-methyl-5-nitrobenzoic acid , specifically focusing on its acidity (pKa).[1] As a polysubstituted benzoic acid derivative, this molecule exhibits a complex interplay of steric and electronic effects that govern its solubility, reactivity, and behavior in biological systems. This document details the theoretical prediction of its pKa using Hammett principles and outlines a robust experimental protocol for its precise determination in low-solubility contexts.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa of this compound, we must deconstruct the molecule into its constituent interactions.[1] The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


) versus the neutral acid (

).
The "Ortho Effect" (Steric Inhibition of Resonance)

The substituent at the 2-position (ortho-methyl) plays a dominant role in defining the baseline acidity.

  • Mechanism: In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing for

    
    -conjugation. This conjugation stabilizes the neutral acid form.
    
  • Impact of 2-Methyl: The steric bulk of the ortho-methyl group forces the carboxyl group to twist out of the plane of the benzene ring. This breaks the conjugation. Since resonance stabilizes the neutral acid more than the carboxylate anion (which already possesses strong internal resonance), the loss of conjugation destabilizes the acid form, shifting the equilibrium toward deprotonation.

  • Baseline Shift: This "Ortho Effect" typically lowers the pKa.

    • Reference: Benzoic Acid pKa = 4.20 [1]

    • Reference: o-Toluic Acid (2-Methylbenzoic acid) pKa = 3.91 [1]

Electronic Effects (Hammett Equation Application)

With the ortho-methyl group establishing a new baseline (pKa


 3.91), we apply the Hammett equation to account for the substituents at the 3- and 5-positions. Both substituents are in the meta  position relative to the carboxylic acid group.

Hammett Equation:


[1]
  • 
     (Reaction Constant):  1.00 (for benzoic acid dissociation in water).[1]
    
  • 
     (Substituent Constant):  We use 
    
    
    
    values because both the Iodo (pos 3) and Nitro (pos 5) groups are meta to the carboxyl (pos 1).

Substituent Constants: | Substituent | Position (rel. to COOH) | Electronic Effect |


 Value |
| :--- | :--- | :--- | :--- |
| Iodo (-I)  | 3 (Meta) | Inductive Withdrawal (-I) | +0.35 |
| Nitro (-NO

)
| 5 (Meta) | Strong Inductive/Resonance Withdrawal (-I, -M) | +0.71 | | Total

| | | +1.06 |[1]
Calculation

Using o-Toluic acid as the reference scaffold to account for the steric ortho-effect:




Visualization of Structural Influences[2][3]

The following diagram illustrates the competing steric and electronic vectors influencing the acidity.

AcidityFactors Molecule This compound Ortho 2-Methyl Group (Ortho Effect) Molecule->Ortho MetaI 3-Iodo Group (Inductive -I) Molecule->MetaI MetaNO2 5-Nitro Group (Inductive/Resonance) Molecule->MetaNO2 Twist Steric Twist Breaks Conjugation Ortho->Twist Steric Bulk Withdraw Electron Withdrawal Stabilizes Anion MetaI->Withdraw MetaNO2->Withdraw Acidity Increased Acidity (Lower pKa ~ 2.85) Twist->Acidity Destabilizes Acid Form Withdraw->Acidity Stabilizes Carboxylate

Caption: Structural deconstruction showing how steric twisting (ortho-Me) and electron withdrawal (meta-I, meta-NO2) synergistically lower the pKa.[1]

Experimental Determination Protocol

Due to the hydrophobic nature of the iodo and methyl substituents, this compound is likely sparingly soluble in pure water at low pH. Therefore, a standard aqueous titration is unsuitable.[1] The Yasuda-Shedlovsky Extrapolation Method using a mixed solvent system (Methanol/Water) is the gold standard for accuracy.

Reagents & Apparatus
  • Analyte: ~50 mg of this compound (high purity).

  • Solvent: Carbonate-free Methanol (HPLC grade) and Milli-Q Water.[1]

  • Titrant: 0.1 M KOH in water (standardized against KHP).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode (calibrated).

  • Inert Gas: Nitrogen or Argon purge to prevent

    
     absorption.[1]
    
Protocol Workflow
  • Electrode Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note that in mixed solvents, the electrode reads an apparent pH (

    
    ), which requires correction.
    
  • Sample Preparation: Prepare three separate solutions of the analyte in Methanol/Water ratios of:

    • 30% MeOH / 70%

      
      [1]
      
    • 40% MeOH / 60%

      
      [1]
      
    • 50% MeOH / 50%

      
      [1]
      
    • Concentration target:

      
       M.[1]
      
  • Titration:

    • Maintain temperature at

      
      .
      
    • Purge with

      
       for 5 minutes prior to titration.[1]
      
    • Titrate with 0.1 M KOH, adding small increments (0.05 mL) to define the curve precisely.

  • Data Processing (Yasuda-Shedlovsky):

    • Determine the

      
       at each solvent composition (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The y-intercept of the linear regression corresponds to the

      
       in pure water (
      
      
      
      organic solvent).
Data Visualization: Experimental Workflow

Workflow Start Start: this compound SolubilityCheck Check Aqueous Solubility (Likely Low) Start->SolubilityCheck MixedSolvent Prepare MeOH/Water Series (30%, 40%, 50%) SolubilityCheck->MixedSolvent Insoluble Titration Potentiometric Titration (0.1 M KOH, N2 Purge) MixedSolvent->Titration CalcApparent Calculate pKa(apparent) for each mixture Titration->CalcApparent Yasuda Yasuda-Shedlovsky Plot (pKa + log[H2O] vs 1/Dielectric) CalcApparent->Yasuda Extrapolate Extrapolate to 0% Solvent (Pure Aqueous pKa) Yasuda->Extrapolate

Caption: Step-by-step workflow for determining pKa of insoluble benzoic acid derivatives using mixed-solvent extrapolation.

Implications for Drug Development

Solubility & Distribution

With a predicted pKa of 2.85 , this compound exists almost entirely as the anionic carboxylate at physiological pH (7.4).

  • Stomach (pH 1.5 - 2.0): The compound will be largely protonated (neutral).[1] This increases membrane permeability but decreases solubility, posing a precipitation risk.[1]

  • Intestine/Blood (pH 7.4): The compound will be >99.9% ionized. This ensures high solubility in aqueous media but may limit passive diffusion across membranes unless specific transporters are involved.[1]

Synthetic Utility

The high acidity (relative to benzoic acid) makes the carboxylate a weaker nucleophile but a better leaving group in certain decarboxylative couplings. The presence of the Iodo group at position 3 allows for orthogonal functionalization via Suzuki-Miyaura or Sonogashira couplings, while the Nitro group remains a latent amine equivalent.

References

  • PubChem. 3-Iodo-2-methylbenzoic acid (Source Data for Ortho-Analog). National Library of Medicine.[1] [Link][2]

  • Wired Chemist. Hammett Sigma Constants (Meta and Para values). [Link][1]

  • Chemistry LibreTexts. The Hammett Equation and Substituent Effects. [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for Yasuda-Shedlovsky protocol).

Sources

Structural analysis of 3-Iodo-2-methyl-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Iodo-2-methyl-5-nitrobenzoic Acid Derivatives

Abstract

Substituted benzoic acids are foundational scaffolds in modern medicinal chemistry and materials science. Among these, this compound and its derivatives represent a class of molecules with significant potential, owing to the unique interplay of their functional groups which allows for diverse chemical modifications and biological activities.[1][2] This guide provides a comprehensive technical overview of the essential techniques for the robust structural analysis of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the core analytical methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting them as an integrated workflow for unambiguous structural determination.

Introduction: The Versatility of the this compound Scaffold

The this compound scaffold is a richly functionalized aromatic system. Each substituent—the carboxylic acid, the iodine atom, the methyl group, and the nitro group—imparts distinct electronic and steric properties that are crucial for both its synthetic utility and its interaction with biological targets. The carboxylic acid provides a handle for forming esters and amides, the aryl iodide is a key participant in cross-coupling reactions for building molecular complexity, and the nitro group can be reduced to an amine for further derivatization or can participate in key biological interactions.[1][3] The development of novel therapeutics and functional materials based on this scaffold is critically dependent on the precise and unambiguous confirmation of its chemical structure. This guide provides the analytical framework to achieve that certainty.

Part 1: Synthesis and Derivatization - The Foundation of Structural Analysis

A robust structural analysis begins with a well-characterized starting material. The synthesis of this compound typically involves a multi-step process, which itself relies on a clear understanding of the directing effects of the substituents on the aromatic ring.[1]

A common synthetic route starts with 2-methylbenzoic acid. The first step is often a nitration reaction, which, due to the directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho, para-directing), can yield 2-methyl-5-nitrobenzoic acid.[1][4] Subsequent iodination of this intermediate presents a challenge due to the deactivated nature of the ring. This step often requires an oxidizing agent to generate a more potent electrophilic iodine species.[1] The final arrangement of the substituents is a direct consequence of the interplay between these electronic effects.

Derivatives are commonly prepared to modulate the physicochemical properties of the parent molecule. For instance, esterification of the carboxylic acid can improve solubility or cell permeability, while reduction of the nitro group to an amine opens up a vast landscape of further chemical modifications.[1]

Part 2: Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.[5] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent acid, we expect to see:

  • Aromatic Protons: Two distinct signals in the aromatic region, each corresponding to a single proton. The nitro group's strong electron-withdrawing nature will deshield these protons, shifting them downfield.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group.

  • Carboxylic Acid Proton: A broad singlet, often far downfield, which may be exchangeable with deuterium from the solvent.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include:

  • Carbonyl Carbon: The carboxylic acid carbon will appear significantly downfield.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be shifted upfield due to the "heavy atom effect."

  • Methyl Carbon: A signal in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Shift
-COOH10.0 - 13.0165 - 175Deshielded due to electronegative oxygens.
Ar-H (position 4)~8.5~130Influenced by adjacent nitro and iodo groups.
Ar-H (position 6)~8.2~125Influenced by adjacent methyl and nitro groups.
-CH₃~2.5~20Typical range for an aryl methyl group.
C-COOH-~135Quaternary carbon attached to the carboxyl group.
C-CH₃-~140Quaternary carbon attached to the methyl group.
C-I-~95Shielded due to the heavy atom effect of iodine.
C-NO₂-~150Deshielded due to the electron-withdrawing nitro group.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]

    • Cap the tube and gently agitate to dissolve the sample completely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum. For more detailed analysis, consider 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[6]

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[7]

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. For this compound (C₈H₆INO₄), the expected monoisotopic mass is approximately 306.93 g/mol .[8]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak like chlorine or bromine.[9][10] The overall isotopic pattern will be dominated by the natural abundance of ¹³C.

  • Fragmentation Pattern: The electron-withdrawing nitro group and the relatively weak C-I bond will heavily influence fragmentation. Common fragmentation pathways for nitroaromatics can include the loss of •NO, •NO₂, and H₂O.[11] The loss of the iodine radical (•I) is also a likely fragmentation pathway.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
307[M]⁺Molecular Ion
290[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
261[M - NO₂]⁺Loss of nitro group
180[M - I]⁺Loss of iodine radical
163[M - I - OH]⁺Subsequent loss of hydroxyl radical after iodine loss
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

    • Acquire data in both positive and negative ion modes. The carboxylic acid will readily deprotonate, making negative ion mode ([M-H]⁻) particularly informative.

  • Data Acquisition:

    • Perform a full scan analysis to identify the molecular ion.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and characterize the resulting fragment ions. This is crucial for structural confirmation.

Part 3: Definitive 3D Structural Determination - Single-Crystal X-ray Crystallography

While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[12][13][14][15] This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffraction) B->C D Structure Solution (Phase Problem) C->D Diffraction Data E Structure Refinement D->E F Final Structure (CIF File) E->F

Caption: Workflow for small molecule X-ray crystallography.

The crystal structure reveals not only the intramolecular geometry but also how molecules interact with each other. For this compound derivatives, common interactions would include:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of hydrogen-bonded dimers.[16]

  • Halogen Bonding: The iodine atom can act as a Lewis acidic center, forming halogen bonds with electron-rich atoms like the oxygen of a nitro or carboxyl group.

  • π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

  • Crystal Growth (The Crucial First Step):

    • Grow single crystals of the compound suitable for diffraction (typically > 20µm in all dimensions).[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with a Mo or Cu X-ray source to irradiate the crystal.[13]

    • Rotate the crystal and collect a series of diffraction images.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit. The final refined structure provides the definitive 3D arrangement of atoms.

Part 4: Integrated Structural Analysis - A Holistic Approach

The true power of structural analysis lies in the integration of data from multiple techniques.

G center Proposed Structure NMR NMR (Connectivity) center->NMR Confirms MS Mass Spec (Molecular Formula) center->MS Confirms Xray X-ray (3D Geometry) center->Xray Confirms NMR->MS MS->Xray Xray->NMR

Caption: Integrated approach for structural validation.

For any new derivative of this compound, the analytical workflow should be as follows:

  • MS Analysis: First, confirm the molecular weight and elemental formula using high-resolution mass spectrometry.

  • NMR Spectroscopy: Next, use ¹H and ¹³C NMR to establish the covalent framework and confirm that the correct isomer has been synthesized.

  • X-ray Crystallography: Finally, if a crystalline sample is available, obtain the single-crystal X-ray structure for unambiguous confirmation of the 3D structure and stereochemistry.

Part 5: The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be powerful complements to experimental data.[1] DFT can be used to:

  • Predict NMR chemical shifts to aid in spectral assignment.

  • Calculate the lowest energy conformation of the molecule.

  • Model vibrational frequencies to help interpret IR spectra.

  • Predict reactivity and regioselectivity in synthetic transformations.[1]

Conclusion

The structural analysis of this compound derivatives requires a multi-faceted approach that leverages the strengths of several key analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and formula. NMR spectroscopy elucidates the precise connectivity of the atoms within the molecule. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. By integrating these powerful methods, researchers and drug development professionals can proceed with confidence, knowing that the molecules they are working with are precisely what they intend them to be. This analytical rigor is the bedrock upon which successful drug discovery and materials science innovation are built.

References

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • PubMed. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6INO4). Retrieved from [Link]

  • Supporting Information. (2016, September 9). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.7: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of 3-acetoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024, June 15). Drug Discovery and its Applications. Retrieved from [Link]

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Literature Review and Technical Guide: 3-Iodo-2-methyl-5-nitrobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate molecular scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-Iodo-2-methyl-5-nitrobenzoic acid (CAS: 1005499-46-6) has emerged as a highly versatile, trifunctional building block[1]. Characterized by a precisely arranged iodo, methyl, and nitro group on a benzoic acid core, this compound is heavily utilized in the synthesis of complex heterocyclic systems, including benzimidazoles and quinazolinones[2]. With numerous patents citing its utility[3], it has become a cornerstone in the development of targeted therapies, particularly in the synthesis of advanced kinase inhibitors and biaryl pharmacophores.

Structural and Electronic Profiling (Mechanistic Causality)

The strategic importance of this compound lies in its orthogonal reactivity[1]. Each functional group can be selectively manipulated without interfering with the others, provided the sequence of reactions is logically designed:

  • Carboxylic Acid (-COOH): Serves as an anchoring point for amidation or esterification[1]. In drug discovery, this group is often converted into an amide to mimic peptide bonds or esterified to protect the moiety during upstream metal-catalyzed reactions.

  • Iodine (-I): Positioned at C3, the relatively weak C-I bond is perfectly primed for oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[1]. It allows for the rapid expansion of the molecular framework into diverse biaryl structures.

  • Nitro Group (-NO2): Acts as a strongly electron-withdrawing group, deactivating the ring to prevent unwanted electrophilic substitutions[1]. More importantly, it serves as a "masked amine." Upon reduction, it yields an aniline derivative ready for nucleophilic cyclization[2].

  • Methyl Group (-CH3): Positioned at C2, the methyl group is not merely a spacer; it dictates the three-dimensional conformation of the molecule. By introducing severe steric clash with the adjacent iodine and carboxylic acid groups, it forces the carboxylate out of coplanarity with the aromatic ring. This orthogonal geometry is critical for scaffold hopping, particularly when designing Type II kinase inhibitors that must navigate deep, narrow hydrophobic pockets[4].

Experimental Methodologies & Self-Validating Protocols

To ensure high fidelity in drug discovery workflows, experimental protocols must be self-validating. Below are the standard, field-proven procedures for functionalizing this scaffold.

Protocol 1: Carboxylic Acid Protection (Esterification)

Rationale: The free carboxylic acid can poison palladium catalysts or consume basic reagents in downstream cross-couplings. Masking it as a methyl ester is a mandatory first step[1].

  • Reaction: Suspend this compound (1.0 eq) in anhydrous methanol (0.5 M).

  • Activation: Cool the reaction vessel to 0 °C and add thionyl chloride (SOCl2, 1.5 eq) dropwise to generate the reactive acyl chloride intermediate in situ[1].

  • Propagation: Reflux the mixture for 4-6 hours under an inert atmosphere.

  • Self-Validation: Monitor via TLC. Post-workup, perform

    
    H-NMR. The disappearance of the broad -OH singlet (~13 ppm) and the appearance of a sharp methyl ester singlet (~3.9 ppm) confirm successful conversion.
    
Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The C-I bond is selectively targeted over the nitro and ester groups to build structurally diverse biaryl scaffolds[2].

  • Reaction: Dissolve the methyl ester intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalysis: Add K

    
    CO
    
    
    
    (2.5 eq) as the base and Pd(dppf)Cl
    
    
    (0.05 eq) as the catalyst.
  • Propagation: Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of iodine and the addition of the aryl group unequivocally validates the coupling[5].

Protocol 3: Nitro Reduction & Cyclization Preparation

Rationale: Unmasking the nitro group to an amine is required to build nitrogen-containing heterocycles like benzimidazoles[2].

  • Reaction: Dissolve the coupled biaryl product in an ethanol/water mixture (3:1).

  • Reduction: Add Iron powder (5.0 eq) and NH

    
    Cl (2.0 eq). Heat to 80 °C for 2 hours.
    
  • Self-Validation: In-situ IR monitoring will show the disappearance of the strong asymmetric -NO

    
     stretch (~1530 cm
    
    
    
    ) and the appearance of primary amine N-H stretching bands (~3300-3400 cm
    
    
    ).

Data Presentation: Reactivity & Yield Profiles

The following table summarizes the quantitative data and validation metrics for the sequential functionalization of this compound[1][2].

Reaction TypeFunctional Group TargetedTypical ReagentsAverage Yield (%)Analytical Validation
Esterification Carboxylic Acid (-COOH)SOCl

, MeOH
90 - 95%Disappearance of broad -OH (NMR/IR)
Cross-Coupling Iodine (-I)Ar-B(OH)

, Pd cat., Base
75 - 85%LC-MS mass shift, new Ar-H (NMR)
Nitro Reduction Nitro (-NO

)
Fe/NH

Cl or Pd/C, H

85 - 95%Appearance of -NH

(NMR), IR shift
Cyclization Amine (-NH

) & Ester
Various (e.g., Formamidine)60 - 80%High-resolution MS, X-ray crystallography

Pathway Visualization

The following diagram illustrates the logical workflow from the raw starting material to a complex heterocyclic pharmacophore, demonstrating the sequential exploitation of the compound's functional groups.

SynthesisPathway A This compound (Starting Material) B Methyl 3-iodo-2-methyl-5-nitrobenzoate (Esterification) A->B SOCl2, MeOH Reflux C Methyl 3-Aryl-2-methyl-5-nitrobenzoate (Suzuki Coupling) B->C Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O D Methyl 3-Aryl-5-amino-2-methylbenzoate (Nitro Reduction) C->D Fe, NH4Cl EtOH/H2O, Heat E Heterocyclic Scaffold (e.g., Benzimidazole/Quinazolinone) D->E Cyclization (e.g., Orthoesters/Acids)

Caption: Synthetic workflow of this compound to heterocyclic scaffolds.

References

  • Title: this compound (C8H6INO4) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Explore - PubChemLite - O (Patent Documentation) Source: uni.lu URL: [Link]

  • Title: this compound - CAS号1005499-46-6 - 摩熵化学 Source: molaid.com URL: [Link]

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Methodological & Application

Synthesis protocols for 3-Iodo-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of its iodo, methyl, and nitro groups on the benzoic acid core allows for a diverse range of subsequent chemical modifications. This document provides detailed, field-proven protocols for the regioselective synthesis of this versatile intermediate. We will explore two primary, reliable synthetic pathways, elucidating the mechanistic rationale behind each step and offering comprehensive, step-by-step procedures to ensure reproducibility and high yields.

Introduction to Synthetic Strategy

The synthesis of this compound requires precise control over the introduction of three different functional groups onto a benzene ring. The regioselectivity of these substitutions is governed by the electronic directing effects of the substituents already present on the ring.[1] The methyl group (-CH₃) is an ortho, para-director, while the carboxylic acid (-COOH) and nitro (-NO₂) groups are meta-directors.[1] Harnessing these competing influences is key to achieving the desired substitution pattern.

Two principal strategies have proven effective and are detailed herein:

  • Pathway A: Nitration Followed by Iodination. This is the most common and direct approach, starting from 2-methylbenzoic acid. It involves an initial electrophilic nitration, followed by a subsequent electrophilic iodination of the resulting intermediate.

  • Pathway B: Reduction and Sandmeyer Reaction. This alternative route begins with 2-methyl-5-nitrobenzoic acid. The nitro group is first reduced to an amine, which is then converted into a diazonium salt. This salt subsequently undergoes a Sandmeyer-type reaction to introduce the iodine atom.[2][3]

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

synthesis_workflow start Select Starting Material sm1 2-Methylbenzoic Acid start->sm1 Commercially available sm2 2-Methyl-5-nitrobenzoic Acid start->sm2 Available, or can be synthesized via Nitration pathA Pathway A: Nitration -> Iodination sm1->pathA pathB Pathway B: Reduction -> Diazotization -> Iodination sm2->pathB final_product This compound pathA->final_product pathB->final_product

Caption: High-level workflow for synthesizing the target compound.

Pathway A: Nitration Followed by Direct Iodination

This pathway is often preferred for its straightforward sequence starting from a readily available precursor. The key is careful control of reaction conditions to manage the powerful activating and deactivating effects of the substituents.

Mechanistic Rationale

The synthesis begins with the electrophilic nitration of 2-methylbenzoic acid. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile.[1] The regiochemical outcome is a result of the combined directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing). The 5-position is favored as it is para to the activating methyl group and meta to the deactivating carboxylic acid group, leading to the formation of 2-methyl-5-nitrobenzoic acid.

The subsequent iodination step is more challenging because the aromatic ring is now strongly deactivated by two electron-withdrawing groups (-COOH and -NO₂). Molecular iodine (I₂) is not electrophilic enough to react. Therefore, an oxidizing agent, such as iodic acid (HIO₃) or periodic acid, is required to generate a more potent electrophilic iodine species, like the iodonium ion (I⁺), in situ.[1][4]

Caption: Reaction scheme for Pathway A.

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 100 mL). Cool the flask in an ice-salt bath to 0-5 °C.[5]

  • Substrate Addition: Slowly add 2-methylbenzoic acid (27.2 g, 0.2 mol) in portions to the cooled sulfuric acid, ensuring the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 15 mL, ~0.36 mol) to concentrated sulfuric acid (25 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 1-2 hours. Critically, maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration.[1][6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). The crude product can be recrystallized from an ethanol-water mixture to yield pure 2-methyl-5-nitrobenzoic acid. Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask protected from light, suspend 2-methyl-5-nitrobenzoic acid (18.1 g, 0.1 mol), iodine (I₂, 12.7 g, 0.05 mol), and iodic acid (HIO₃, 8.8 g, 0.05 mol) in a mixture of glacial acetic acid (100 mL) and acetic anhydride (Ac₂O, 50 mL).[4]

  • Acid Addition: Cool the stirred suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (50 mL) dropwise, keeping the temperature below 10 °C.[4]

  • Reaction Progression: After the addition, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional hour. Finally, heat the mixture to 45-50 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the cooled reaction mixture into a beaker containing 600 mL of ice-water and a solution of sodium sulfite (Na₂SO₃, 10 g) to quench any unreacted iodine.

  • Isolation and Purification: Stir the mixture for 30 minutes. The solid product will precipitate. Collect the crude product by vacuum filtration, wash extensively with cold water, and air dry. Recrystallize from glacial acetic acid or an appropriate solvent mixture to obtain pure this compound.

Pathway B: Reduction and Sandmeyer Iodination

This pathway is an excellent alternative if the starting material, 2-methyl-5-nitrobenzoic acid, is readily available. It utilizes the classic Sandmeyer reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][7]

Mechanistic Rationale

The first step involves the reduction of the nitro group of 2-methyl-5-nitrobenzoic acid to an amino group (-NH₂), forming 3-amino-2-methyl-5-nitrobenzoic acid. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic media (e.g., Sn/HCl).[1][8]

The resulting aniline derivative is then subjected to diazotization. In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The amine attacks the nitrosonium ion (NO⁺) to form a stable aryl diazonium salt (Ar-N₂⁺).[9] This diazonium group is an excellent leaving group as it departs as dinitrogen gas (N₂).

In the final step, the diazonium salt solution is treated with potassium iodide (KI). The iodide ion (I⁻) displaces the diazonium group to form the desired aryl iodide.[3] This reaction proceeds via a radical-nucleophilic aromatic substitution (SʀɴAr) mechanism.[2][7]

Sources

Suzuki-Miyaura coupling using 3-Iodo-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to executing the Suzuki-Miyaura cross-coupling reaction using the highly functionalized substrate 3-Iodo-2-methyl-5-nitrobenzoic acid . This application note is designed for researchers and drug development professionals requiring robust, scalable, and self-validating methodologies for complex biaryl synthesis.

Mechanistic Rationale & Substrate Profiling

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation[1]. However, applying this methodology to this compound presents a unique intersection of steric and electronic challenges that dictate strict experimental parameters[2].

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group positioned ortho to the iodide introduces significant steric bulk. This crowding impedes both the initial oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation step with the organoboronic acid[3].

  • Electronic Activation & Side-Reaction Risks: The meta-nitro group is strongly electron-withdrawing. While this beneficially lowers the LUMO of the C-I bond (accelerating oxidative addition), it also makes the aromatic ring highly electrophilic and susceptible to side reactions, such as protodehalogenation, if the transmetalation step is too slow.

  • Acidic Proton Interference: The unprotected carboxylic acid moiety acts as a proton donor. In standard Suzuki couplings, 1.5 to 2.0 equivalents of base are sufficient. Here, the carboxylic acid will immediately consume 1.0 equivalent of base merely to form the carboxylate salt[4].

Causality of Experimental Choices: To overcome these barriers, the protocol must be engineered as a self-validating system:

  • Catalyst (Pd(dppf)Cl₂): Simple phosphine ligands (e.g., PPh₃) often fail with ortho-substituted aryl iodides. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a large bite angle (99°). This forces the aryl and boronic acid groups closer together on the palladium center, significantly accelerating the reductive elimination step and overcoming steric drag[5].

  • Base Stoichiometry (K₂CO₃, 3.0+ eq): To ensure sufficient basicity remains to activate the boronic acid (via the formation of a reactive boronate complex essential for transmetalation), a minimum of 3.0 equivalents of base is mandatory[6].

  • Solvent Matrix (1,4-Dioxane/H₂O, 4:1): Water is critical to dissolve the inorganic base and the newly formed potassium carboxylate salt of the substrate. 1,4-Dioxane provides excellent solubility for the organic components and the palladium catalyst at elevated temperatures without participating in unwanted side reactions.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this sterically hindered substrate, highlighting where the structural features of this compound interact with the palladium center.

SuzukiCycle Pd0 1. Pd(0) Active Catalyst [Ligand-Pd(0)] OxAdd 2. Oxidative Addition Sterically Hindered Pd(II) Aryl Complex Pd0->OxAdd + 3-Iodo-2-methyl- 5-nitrobenzoic acid TransMet 3. Transmetalation Boronate Activation via Base OxAdd->TransMet + Ar-B(OH)2 + K2CO3 (Excess) RedElim 4. Reductive Elimination Accelerated by dppf Bite Angle TransMet->RedElim - Borate Salts RedElim->Pd0 + Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for sterically hindered aryl iodides.

Quantitative Optimization Data

The table below summarizes the optimization landscape for coupling this compound with a standard arylboronic acid (e.g., phenylboronic acid). It demonstrates why specific reagent combinations succeed or fail based on the mechanistic principles outlined above.

Catalyst System (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Conversion / Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (3:1)90< 20%Base depleted by -COOH; steric hindrance stalls transmetalation.
Pd(PPh₃)₄K₂CO₃ (3.0)Toluene/H₂O (3:1)9045%Sufficient base, but PPh₃ ligand cannot overcome ortho-methyl steric bulk.
Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 88% Optimal. dppf bite angle accelerates reductive elimination; complete solubility.
Pd(OAc)₂ + SPhosK₃PO₄ (3.0)Toluene/H₂O (3:1)10091%Highly active Buchwald ligand system; excellent alternative for difficult cases.

Step-by-Step Experimental Protocol

Target Reaction: Synthesis of 2-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (using phenylboronic acid as the coupling partner).

Reagents & Materials:

  • This compound: 1.0 mmol (307.04 mg)

  • Phenylboronic acid: 1.2 mmol (146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (40.8 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃): 3.0 mmol (414.6 mg)

  • 1,4-Dioxane (Anhydrous): 8.0 mL

  • Deionized Water: 2.0 mL

Phase 1: Preparation & Degassing (Critical Step) Oxygen is detrimental to Pd(0) and promotes the homocoupling of boronic acids.

  • Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL) to a 25 mL round-bottom flask.

  • Sparge the solvent mixture with Argon or Nitrogen gas for a minimum of 15 minutes using a submerged needle.

Phase 2: Reaction Assembly 3. To a separate, oven-dried Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, charge the this compound, phenylboronic acid, and K₂CO₃. 4. Transfer the degassed solvent mixture into the reaction vial under a positive stream of Argon. 5. Self-Validation Check: The solution will likely turn slightly cloudy or form a suspension as the potassium carboxylate salt is generated. 6. Add the Pd(dppf)Cl₂ catalyst quickly, seal the vial, and purge the headspace with Argon for 2 minutes.

Phase 3: Execution & Monitoring 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system. 8. Allow the reaction to proceed for 4–6 hours. 9. In-Process Control: Monitor via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material spot should completely disappear, replaced by a highly UV-active product spot.

Phase 4: Workup & Isolation Because the product is a carboxylic acid, standard organic extraction will fail unless the aqueous layer is properly acidified. 10. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of DI water. 11. Transfer to a separatory funnel and separate the layers. Retain the aqueous layer , as it contains your product in its carboxylate salt form. Discard the organic layer (which contains catalyst residues and homocoupled biphenyl impurities). 12. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper). 13. Self-Validation Check: A thick, pale-yellow to off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid. 14. Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude biaryl acid.

Troubleshooting & Field-Proven Insights

  • Issue: Protodehalogenation (Formation of 2-methyl-5-nitrobenzoic acid).

    • Cause: The oxidative addition complex is reacting with water/base faster than it can transmetalate with the boronic acid. This is exacerbated by the electron-withdrawing nitro group.

    • Solution: Ensure the boronic acid is of high quality (not degraded to boroxines). If the issue persists, switch to an anhydrous protocol using CsF (3.0 eq) in DMF at 100 °C, which forces transmetalation without aqueous protons.

  • Issue: Black precipitate forms within 10 minutes of heating.

    • Cause: Palladium black formation due to catalyst decomposition. This is almost always caused by inadequate degassing (oxygen ingress) or insufficient base preventing the stabilization of the Pd-complex.

    • Solution: Strictly adhere to the 15-minute Argon sparging protocol.

  • Issue: Low isolated yield despite full conversion on LC-MS.

    • Cause: Incomplete precipitation during workup.

    • Solution: The nitro group increases the acidity (lowers the pKa) of the carboxylic acid. Ensure the aqueous layer is acidified strictly to pH < 2 to guarantee full protonation before extraction.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts Chemistry Library. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic-Chemistry.org. Available at:[Link]

  • Chemical Communications (RSC Publishing). "Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant". Available at:[Link]

  • Chemical Society Reviews (RSC Publishing). "Recent Applications of C–H Functionalization in Complex Natural Product Synthesis". Available at:[Link]

  • ResearchGate. "A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts". Available at:[Link]

Sources

Application Note: Amide Coupling Strategies for 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for synthesizing amides from 3-iodo-2-methyl-5-nitrobenzoic acid . This substrate presents a specific challenge in medicinal chemistry: the ortho-methyl group (C2) creates significant steric hindrance, twisting the carboxylate out of planarity and blocking the trajectory of incoming nucleophiles.

While standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion for this scaffold, this note prioritizes two high-success methodologies:

  • The Acid Chloride Route (via Oxalyl Chloride): The gold standard for scalability and sterically demanding amines.

  • The HATU/DIPEA Route: The preferred method for small-scale, high-throughput synthesis or acid-sensitive amines.

Strategic Analysis: The "Ortho-Effect"

Before selecting a protocol, it is critical to understand the structural energy barrier.

  • Steric Blockade: The C2-methyl group imposes a steric clash with the carbonyl oxygen. To minimize A-1,3 strain, the carboxylic acid rotates out of the aromatic plane. While this breaks conjugation (making the carbonyl more electrophilic), it physically obstructs the approach of the amine.

  • Electronic Considerations: The C5-nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (

    
     approx. 2.5–3.0).[1] This stabilizes the carboxylate anion, making activation (leaving group formation) the rate-limiting step.
    
  • Chemoselectivity: The C3-iodine is a valuable handle for subsequent cross-coupling (Suzuki/Sonogashira). Crucial: Protocols must avoid conditions that promote hydrodehalogenation or halogen exchange (e.g., prolonged heating with

    
     can sometimes lead to I 
    
    
    
    Cl exchange).
Decision Matrix: Selecting Your Method

DecisionMatrix Start Substrate: This compound Scale What is your reaction scale? Start->Scale AmineType Amine Nucleophilicity Scale->AmineType < 100 mg MethodA Method A: Acid Chloride (Oxalyl Chloride) Scale->MethodA > 1 gram (Scale-up) AmineType->MethodA Aniline/Electron-Deficient MethodB Method B: HATU Coupling AmineType->MethodB Primary/Secondary (Reactive) MethodC Method C: Acyl Fluoride (TFFH/Cyanuric Fluoride) AmineType->MethodC Extremely Hindered (e.g., t-Butyl amine)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine reactivity.

Protocol A: The Acid Chloride Method (Gold Standard)

Best for: Scale-up (>1g), unreactive amines (anilines), and cost-efficiency. Mechanism: Conversion to the acyl chloride creates a linear, highly electrophilic species that is less affected by the ortho-methyl steric bulk than bulky active esters.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops per gram of substrate)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base (Step 2):

    
    -Diisopropylethylamine (DIPEA) or Pyridine
    
Step-by-Step Procedure
  • Activation (Acyl Chloride Formation):

    • Suspend the benzoic acid derivative in anhydrous DCM (approx. 5–10 mL/g) under nitrogen atmosphere.

    • Cool to 0°C.[2]

    • Add Oxalyl Chloride dropwise.

    • Critical Step: Add catalytic DMF (1-2 drops). Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur immediately.
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear yellow solution.

    • In-Process Control (IPC): Quench a mini-aliquot in MeOH. Check LCMS for complete conversion to the methyl ester. If acid remains, add 0.2 equiv Oxalyl Chloride and stir longer.

  • Isolation of Intermediate:

    • Concentrate the reaction mixture to dryness under reduced pressure (keep bath < 40°C).

    • Azeotrope: Re-dissolve the residue in dry Toluene or DCM and concentrate again to remove residual

      
       and oxalyl chloride.
      
    • Result: Crude 3-iodo-2-methyl-5-nitrobenzoyl chloride (usually a yellow solid/semi-solid). Use immediately.

  • Coupling:

    • Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF or DCM.

    • Cool amine solution to 0°C.[2]

    • Dissolve the crude acid chloride in minimal DCM/THF and add dropwise to the amine solution.

    • Warm to RT and stir for 1–4 hours.

  • Work-up:

    • Dilute with EtOAc.[2] Wash sequentially with 1M HCl (to remove excess amine/DIPEA), Sat.

      
       (to remove unreacted acid), and Brine.[3]
      
    • Dry over

      
       and concentrate.
      
Technical Insight

Why Oxalyl Chloride over Thionyl Chloride? While


 is cheaper, it requires heating to remove the 

byproduct. Prolonged heating of nitro-iodo-aromatics with chloride sources can occasionally lead to halogen exchange (SnAr), yielding the chloro-analog. Oxalyl chloride reacts at 0°C–RT, preserving the C–I bond integrity [1].

Protocol B: The HATU Coupling Method

Best for: Parallel synthesis, library generation, and acid-sensitive protecting groups (Boc, TBS). Mechanism: HATU generates a 7-azabenzotriazole active ester. While bulky, the "neighboring group effect" of the pyridine nitrogen in the HATU structure accelerates the amine attack.

Reagents
  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)[2]

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve this compound and HATU in anhydrous DMF (5 mL/mmol).

    • Add DIPEA.[2][4] The solution will turn yellow/orange.

    • Wait Time: Stir for only 2–5 minutes.

    • Note: Unlike other reagents, prolonged pre-activation with HATU can lead to guanidinium byproduct formation if the amine is not present.

  • Coupling:

    • Add the amine (1.1 – 1.2 equiv) in one portion.

    • Stir at RT for 2–16 hours.

  • Optimization for Low Yields:

    • If conversion is <50% after 12h, heat to 50°C. The ortho-methyl steric barrier may require thermal energy to overcome the rotational restriction.

Comparative Data: Coupling Reagent Efficiency
ReagentConversion (2h, RT)Yield (Isolated)Comments
EDC / HOBt 35%LowOften fails due to steric hindrance.
HBTU 60%ModerateSlower than HATU.
HATU >95% High Recommended. Best balance of speed/yield.
T3P (50% in EtOAc) 85%HighExcellent for scale-up; easy workup (water soluble byproducts).

Troubleshooting & Advanced Methods

Scenario: The "Impossible" Amine

If the amine is extremely hindered (e.g., tert-butylamine, electron-deficient anilines) and Methods A/B fail:

Protocol C: The Acyl Fluoride Method Acyl fluorides are more stable to water than chlorides but highly reactive toward amines due to the high strength of the C-F bond and the small atomic radius of fluorine (minimizing steric clash).

  • Reagent: Cyanuric Fluoride (0.5 equiv) or TFFH.

  • Procedure: React acid with Cyanuric Fluoride/Pyridine in DCM to form the Acyl Fluoride. Isolate (optional) or react in situ with the amine.[5]

  • Reference: See Due-Hansen et al.[5][6] for specific application to hindered benzoic acids [2].

Workflow Visualization

Workflow cluster_sterics Steric Bottleneck Acid 3-Iodo-2-Me-5-NO2 Benzoic Acid Act Activation Step Acid->Act (COCl)2 or HATU Inter Intermediate (Cl- or O-At) Act->Inter Amine Amine Addition (+ Base) Inter->Amine Product Final Amide Amine->Product

Figure 2: Reaction workflow highlighting the steric bottleneck at the activated intermediate stage.

References

  • Organic Process Research & Development. "Scalable Synthesis of Amides from Sterically Hindered Carboxylic Acids." Available via ACS Publications.[7]

  • Due-Hansen, M. E., et al. (2016).[5][6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6][8] Organic & Biomolecular Chemistry, 14(2), 430-433.[6]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12020–12068.

Sources

Application Notes and Protocols for the Selective Reduction of 3-Iodo-2-methyl-5-nitrobenzoic Acid to 3-Amino-5-iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal in the production of a wide range of pharmaceuticals, dyes, and specialty chemicals.[1] The resultant aryl amines are versatile intermediates, serving as foundational building blocks for more intricate molecular structures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of 3-Iodo-2-methyl-5-nitrobenzoic acid. The presence of multiple functional groups—a nitro group, an iodo group, a methyl group, and a carboxylic acid—necessitates a careful selection of the reduction methodology to ensure high chemoselectivity and yield.[2]

The primary challenge in this transformation is to selectively reduce the nitro group without affecting the other reducible moieties, particularly the carbon-iodine bond, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[3] This guide will explore various methodologies, explain the rationale behind experimental choices, and provide detailed, validated protocols to achieve the desired transformation efficiently and safely.

Methodology Selection: A Comparative Analysis

Several established methods are available for the reduction of aromatic nitro compounds, each with its own set of advantages and limitations.[1] The choice of the most suitable method for this compound depends on factors such as functional group tolerance, scalability, cost, and safety considerations.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profiles.[1] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1][4] However, a significant drawback is the potential for dehalogenation, especially with aryl iodides.[3] To mitigate this, sulfided platinum on carbon (Pt/C) or the use of specific reaction conditions can be employed to enhance selectivity.[3]

Metal-Mediated Reductions

Reductions using metals in acidic or neutral media are robust and classic methods.[5]

  • Iron (Fe) in Acidic Medium (Béchamp Reduction): This is a cost-effective and widely used method.[5][6] The reaction is typically carried out with iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][4] It is generally selective for the nitro group.[7]

  • Tin(II) Chloride (SnCl₂): This reagent offers a mild and highly selective method for reducing nitro groups in the presence of other sensitive functionalities like halogens, esters, and nitriles.[3][4][8] The reaction is typically performed in an alcoholic solvent.[1][8]

Transfer Hydrogenation

This method utilizes a hydrogen donor, such as formic acid or hydrazine, in the presence of a catalyst (e.g., Pd/C).[9] It can be a milder alternative to high-pressure hydrogenation and often exhibits good selectivity.[9][10]

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and economical reducing agent that offers a metal-free alternative.[11] It is known for its mild reaction conditions and high chemoselectivity, particularly for aromatic nitro compounds.[11][12] The reaction is typically carried out in an aqueous or semi-aqueous medium.[11]

Decision Workflow for Reagent Selection

The following diagram provides a decision-making framework to aid in the selection of the most appropriate reducing agent for this compound, considering the key functional groups present.

G start Start: this compound functional_groups Identify Key Functional Groups: - Nitro (-NO2) - Iodo (-I) - Carboxylic Acid (-COOH) start->functional_groups selectivity_challenge Primary Challenge: Selective -NO2 reduction without de-iodination functional_groups->selectivity_challenge catalytic_hydro Catalytic Hydrogenation (e.g., H2, Pd/C) selectivity_challenge->catalytic_hydro Consider? metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl2) selectivity_challenge->metal_acid Consider? transfer_hydro Transfer Hydrogenation (e.g., Formic Acid, Pd/C) selectivity_challenge->transfer_hydro Consider? dithionite Sodium Dithionite (Na2S2O4) selectivity_challenge->dithionite Consider? dehalogenation_risk High risk of de-iodination. Requires careful catalyst selection (e.g., sulfided Pt/C) or optimization. catalytic_hydro->dehalogenation_risk good_selectivity Good to excellent selectivity. Generally preserves the C-I bond. metal_acid->good_selectivity transfer_hydro->good_selectivity dithionite->good_selectivity G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Substrate in Ethanol add_sncl2 Add SnCl2·2H2O dissolve->add_sncl2 reflux Heat to Reflux (78°C, 2-4h) add_sncl2->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete quench Quench in Ice cool->quench basify Basify with NaOH (pH 7-8) quench->basify filter Filter through Celite® basify->filter extract Extract with EtOAc filter->extract dry Dry (MgSO4) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure Product: 3-Amino-5-iodo-2-methylbenzoic acid purify->product

Sources

Application Notes & Protocols: The Strategic Utility of 3-Iodo-2-methyl-5-nitrobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 3-Iodo-2-methyl-5-nitrobenzoic acid is a uniquely functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecular architectures. Its structure is distinguished by three key functional groups, each offering a distinct handle for synthetic manipulation:

  • An iodide group , which is an excellent leaving group and a prime participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

  • A nitro group , which acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring. It can also be readily reduced to an aniline, providing a gateway for amide bond formation, sulfonylation, and other derivatizations.

  • A carboxylic acid , which offers a site for esterification or amide coupling, essential for linking to other fragments or modulating the pharmacokinetic properties of a target molecule.

This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the foundation of its effective and safe utilization in any synthetic workflow.

PropertyValue
IUPAC Name This compound
CAS Number 5463-71-8
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 208-212 °C
Solubility Soluble in DMF, DMSO. Limited solubility in methanol and chloroform.
Purity (Typical) ≥98% (HPLC)

Safety & Handling:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Application I: Synthesis of Substituted Phenylpyrazoles as Kinase Inhibitors

The functional group triad of this compound makes it an ideal precursor for creating highly decorated heterocyclic scaffolds, which are privileged structures in kinase inhibitor design. The following protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, our aryl iodide) and an organoboron compound (a phenylboronic acid). The iodide at the 3-position is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The methyl group at the 2-position provides steric influence that can control the conformation of the final product, while the nitro group can be carried through the reaction and reduced later for further functionalization.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 307 mg, 1.0 mmol).

  • Add 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol).

  • Add potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) species formed in situ.

  • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The use of a degassed solvent system is crucial for maintaining catalyst activity.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation reagents Weigh Reagents: - Aryl Iodide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) glassware Flame-dry Glassware charge Charge Flask glassware->charge inert Evacuate & Backfill with Inert Gas (3x) charge->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Acidify & Extract with Ethyl Acetate cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application II: Pathway to Benzimidazole-Based Scaffolds

Benzimidazoles are another critical scaffold in medicinal chemistry, found in a range of drugs from proton pump inhibitors to anthelmintics. The dual functionality of the nitro and carboxylic acid groups in our intermediate provides a streamlined entry into this chemical class following an initial coupling reaction.

Synthetic Strategy: From Biaryl to Benzimidazole

The strategy involves a two-step sequence following the initial C-C bond formation described in Application I:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an aniline. Common reagents for this transformation include tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation.

  • Intramolecular Cyclization: The newly formed aniline and the adjacent carboxylic acid are condensed to form the benzimidazole ring system. This is often promoted by heating in the presence of an acid catalyst.

Detailed Protocol: Nitro Reduction and Cyclization

Objective: To convert the biaryl product from the Suzuki reaction into a benzimidazole derivative.

Materials:

  • Biaryl nitro-acid (product from 3.2) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

Part A: Nitro Group Reduction

  • Dissolve the biaryl nitro-acid (e.g., 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (e.g., 845 mg, 4.5 mmol) portion-wise. The reaction is often exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

  • In-Process Control: Monitor the disappearance of the starting material by TLC. The product amine will have a different Rf value and may be UV active.

  • Cool the reaction to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the pad thoroughly with ethyl acetate.

  • Collect the filtrate, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting amino acid is often used directly in the next step without further purification.

Part B: Benzimidazole Formation

  • Place the crude amino acid from Part A into a flask suitable for high-temperature reactions.

  • Add polyphosphoric acid (PPA) (approx. 10x the weight of the substrate) as both the solvent and catalyst.

  • Heat the mixture to 140-160 °C with stirring for 3-6 hours.

  • In-Process Control: Monitor the formation of the benzimidazole by LC-MS.

  • Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a strong base (e.g., 10M NaOH) until the pH is > 8. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final benzimidazole.

Logical Relationship Diagram

G start 3-Iodo-2-methyl- 5-nitrobenzoic acid biaryl Substituted Biaryl Nitro-Acid start->biaryl Suzuki Coupling (C-C Formation) amino_acid Substituted Biaryl Amino-Acid biaryl->amino_acid Nitro Reduction (e.g., SnCl₂) benzimidazole Final Benzimidazole Scaffold amino_acid->benzimidazole Cyclization (e.g., PPA, Heat) drug_class Kinase Inhibitors, Antivirals, etc. benzimidazole->drug_class Further Derivatization

Caption: Synthetic pathway from the intermediate to a drug-like scaffold.

Conclusion

This compound is a powerful and versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. The protocols and strategies outlined here demonstrate its utility in constructing complex molecular frameworks, such as biaryls and benzimidazoles, which are central to many modern drug discovery programs. By providing distinct and reliable handles for C-C bond formation, amine introduction, and amide coupling, this building block enables a modular approach to synthesis, allowing for the rapid generation of diverse compound libraries for biological screening.

Application Note: Esterification Strategies for 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide high-yield, reproducible esterification protocols for 3-Iodo-2-methyl-5-nitrobenzoic acid . It addresses the specific steric and electronic challenges posed by this substrate, offering researchers a decision-making framework and validated experimental procedures.

Executive Summary

Esterification of This compound presents a distinct synthetic challenge due to the "buttressing effect" —a steric phenomenon where the 3-iodo substituent forces the 2-methyl group into a rigid conformation, effectively shielding the carboxylic acid carbon.[1] While standard Fischer esterification often results in poor conversion rates, activation via acyl chlorides or nucleophilic alkylation (SN2) provides superior yields (>90%).[1] This guide outlines three validated protocols, prioritizing the Acyl Chloride method for scalability and the Alkylation method for mild, high-throughput applications.[1]

Substrate Analysis & Mechanistic Insight[1][2]

To select the correct protocol, one must understand the molecular architecture of the substrate.

Structural Challenges[1]
  • Steric Buttressing (The Primary Barrier): The 2-methyl group is ortho to the reactive carboxyl group. Normally, an ortho-methyl group can rotate to minimize steric clash.[1] However, the bulky 3-iodo group (adjacent to the methyl) restricts this rotation, "locking" the methyl group in a position that blocks nucleophilic attack at the carbonyl carbon.

  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid (making the carboxylate anion a weaker nucleophile, potentially slowing SN2 reactions), it also makes the carbonyl carbon more electrophilic. This benefits the Acyl Chloride pathway but is often insufficient to overcome the steric barrier in standard acid-catalyzed methods.

Decision Matrix

Use the following workflow to select the optimal method for your specific constraints:

EsterificationWorkflow Start Start: 3-Iodo-2-methyl- 5-nitrobenzoic acid Decision Primary Constraint? Start->Decision Scale Scale-Up / High Yield (>1g) Decision->Scale Max Conversion Mild Mild Conditions / Parallel Synthesis Decision->Mild Acid Sensitive Cost Low Cost / Bulk Reagents (Non-Critical Yield) Decision->Cost Economy MethodA Method A: Acyl Chloride (SOCl2 / MeOH) Rec: Gold Standard Scale->MethodA MethodB Method B: Alkylation (MeI / Base) Rec: Best for Small Scale Mild->MethodB MethodC Method C: Modified Fischer (H2SO4 / High Temp) Rec: Avoid if possible Cost->MethodC

Figure 1: Decision tree for selecting the esterification strategy based on experimental constraints.

Protocol A: The "Gold Standard" (Acyl Chloride Method)

Best for: Scale-up (>1g), highest yields (90-95%), and difficult substrates.[1] Mechanism: Converts the hindered acid into a highly reactive acid chloride (electrophile), which is then attacked by the alcohol. The chloride leaving group is small enough to form despite the steric crowding.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl2) (1.5 - 2.0 equiv) or Oxalyl Chloride ((COCl)2)[1]

  • Catalyst: DMF (1-2 drops) – Critical for forming the reactive Vilsmeier-Haack intermediate.[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Alcohol: Methanol (excess).[2]

Step-by-Step Protocol
  • Activation: In a dry round-bottom flask under inert atmosphere (N2 or Ar), suspend the benzoic acid derivative (1.0 equiv) in anhydrous DCM (5 mL/mmol).

  • Catalysis: Add catalytic DMF (1-2 drops). Note: DMF acts as a catalyst by forming a highly reactive chloroiminium species that activates the thionyl chloride.

  • Chlorination: Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.

    • Observation: Gas evolution (SO2 and HCl) will occur.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C if using Toluene) for 2–3 hours. The suspension should become a clear solution, indicating acid chloride formation.

  • Evaporation (Critical Step): Cool to room temperature and concentrate in vacuo to remove excess SOCl2.

    • Tip: Co-evaporate with dry toluene (2x) to ensure all traces of thionyl chloride are removed. Residual SOCl2 can cause side reactions.

  • Esterification: Dissolve the crude acid chloride residue in anhydrous DCM. Cool to 0°C and add anhydrous Methanol (5.0 equiv or use as solvent) and Triethylamine (1.1 equiv, optional acid scavenger).

  • Workup: Stir at room temperature for 1 hour. Quench with saturated NaHCO3 solution. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

Expected Yield: 92–96% Purity: Usually sufficient without chromatography.

Protocol B: Nucleophilic Alkylation (SN2)

Best for: Small scale (<500mg), parallel synthesis, or if the substrate is acid-sensitive.[1] Mechanism: This method avoids attack at the hindered carbonyl carbon entirely. Instead, the carboxylate anion attacks an unhindered alkyl halide (e.g., Methyl Iodide).[1]

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) or Potassium Carbonate (K2CO3).

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and creates a "naked" carboxylate anion, enhancing reactivity for hindered acids.

  • Electrophile: Methyl Iodide (MeI) (1.5 equiv).

  • Solvent: DMF or Acetonitrile (anhydrous).

Step-by-Step Protocol
  • Deprotonation: Dissolve the acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add Cs2CO3 (1.5 equiv).

  • Activation: Stir the suspension at room temperature for 15–30 minutes to ensure formation of the carboxylate salt.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Caution: MeI is toxic and volatile.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[3][4] The acid spot (baseline) should disappear.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) to remove DMF, then brine (1x).[1] Dry over Na2SO4 and concentrate.

Expected Yield: 85–92% Note: If the reaction is sluggish due to the electron-withdrawing nitro group reducing nucleophilicity, heat to 50°C.

Protocol C: Modified Fischer Esterification

Best for: Educational purposes or when reagents for Methods A/B are unavailable. Warning: Likely to be slow and low-yielding due to steric hindrance.[1]

Modifications for Hindered Acids

Standard reflux in methanol will likely fail. You must drive the equilibrium aggressively:

  • Solvent: Use Methanol as the solvent (large excess).[2]

  • Catalyst: Concentrated H2SO4 (10-20 mol%) or p-Toluenesulfonic acid (pTsOH).[1]

  • Water Removal: Use a Dean-Stark trap (if using a higher boiling alcohol like ethanol/toluene mix) or add molecular sieves (3Å) directly to the reaction flask to scavenge water.

  • Time: Extended reflux (24–48 hours) is often required.

Comparative Data Analysis

FeatureMethod A: Acid ChlorideMethod B: AlkylationMethod C: Fischer
Mechanism Nucleophilic Acyl SubstitutionSN2 DisplacementEquilibrium Addition-Elimination
Steric Sensitivity Low (Highly Reactive Intermediate)Low (Attacks Unhindered MeI)High (Attacks Hindered Carbonyl)
Yield 92 - 96% 85 - 92%40 - 60% (Variable)
Reaction Time 3 - 5 Hours4 - 12 Hours24+ Hours
Scalability ExcellentGood (Cost of Cs2CO3/MeI limits bulk)Excellent
Safety Profile Corrosive (SOCl2, HCl gas)Toxic (MeI)Corrosive (H2SO4)

References

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate.[1][5] Org. Syn. 9, 56; Coll.[1] Vol. 1, 372. (Standard nitration/esterification reference). Retrieved from [Link][1]

  • Goossen, L. J., et al. (2007).[1] Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society.[6] (Discusses steric limitations in benzoic acid derivatives). Retrieved from [Link]

  • Beilstein Journals. (2018). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts. (Contains protocols for iodobenzoic acid derivatives). Retrieved from [Link]

Sources

Scalable Synthesis of 3-Iodo-2-methyl-5-nitrobenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the scalable synthesis of 3-Iodo-2-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and specialty chemical manufacturing. The synthesis is presented as a robust two-step process, commencing with the regioselective nitration of 2-methylbenzoic acid to yield 2-methyl-5-nitrobenzoic acid, followed by the direct iodination of this intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and critical safety considerations.

Introduction

This compound is a versatile building block in organic synthesis. The strategic placement of the iodo, methyl, and nitro functional groups on the benzoic acid core allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for more complex molecules.[1] The synthetic approach detailed herein has been designed for scalability and reproducibility, addressing the common challenges associated with the functionalization of deactivated aromatic systems.

Synthetic Strategy Overview

The most practical and scalable approach for the synthesis of this compound involves a two-step sequence starting from 2-methylbenzoic acid.[1] This method provides controlled functionalization and is amenable to larger-scale production. An alternative pathway involving a Sandmeyer reaction is generally considered less suitable for industrial applications due to the inherent complexities and safety concerns associated with diazonium salts.[1]

The chosen synthetic pathway is as follows:

Synthetic_Pathway 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Nitration Step 1: Nitration 2-Methylbenzoic_Acid->Nitration HNO₃, H₂SO₄ Intermediate 2-Methyl-5-nitrobenzoic Acid Nitration->Intermediate Iodination Step 2: Iodination Intermediate->Iodination I₂, Oxidizing Agent Final_Product This compound Iodination->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid (Intermediate)

The initial step is the nitration of 2-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director.[1] This results in the preferential formation of 2-methyl-5-nitrobenzoic acid.

Protocol 1: Nitration of 2-Methylbenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylbenzoic Acid136.15100 g0.734
Concentrated Sulfuric Acid (98%)98.08300 mL-
Concentrated Nitric Acid (70%)63.0175 mL-
Crushed Ice-1 kg-
Deionized Water18.02As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 300 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 100 g (0.734 mol) of 2-methylbenzoic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask containing the 2-methylbenzoic acid solution. The addition rate should be controlled to maintain the reaction temperature between 5-15 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product, 2-methyl-5-nitrobenzoic acid, will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Dry the purified product under vacuum at 60-70 °C to obtain 2-methyl-5-nitrobenzoic acid.

Expected Yield: 80-85%

Characterization of 2-Methyl-5-nitrobenzoic Acid:

  • Appearance: Needles or beige solid.[3][4]

  • Melting Point: 175-178 °C (347-352 °F).[3][4]

  • Molecular Formula: C₈H₇NO₄[4]

  • Molecular Weight: 181.15 g/mol [3][4]

Part 2: Synthesis of this compound (Final Product)

The second step involves the direct iodination of the intermediate, 2-methyl-5-nitrobenzoic acid. Due to the deactivating nature of the nitro and carboxylic acid groups, a strong electrophilic iodine species is required.[1] This is generated in situ using an oxidizing agent.

Protocol 2: Iodination of 2-Methyl-5-nitrobenzoic Acid

This protocol is adapted from a general method for the iodination of deactivated arenes.[3][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-nitrobenzoic Acid181.1550 g0.276
Iodine (I₂)253.8135 g0.138
Iodic Acid (HIO₃)175.9124.3 g0.138
Glacial Acetic Acid60.05400 mL-
Acetic Anhydride102.09200 mL-
Concentrated Sulfuric Acid (98%)98.08200 mL-
Sodium Sulfite (Na₂SO₃)126.0450 g-
Crushed Ice-1.5 kg-
Deionized Water18.02As needed-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask, suspend 50 g (0.276 mol) of 2-methyl-5-nitrobenzoic acid, 35 g (0.138 mol) of iodine, and 24.3 g (0.138 mol) of iodic acid in a mixture of 400 mL of glacial acetic acid and 200 mL of acetic anhydride.

  • Cooling: Cool the stirred mixture to approximately 5 °C in an ice-water bath.

  • Acid Addition: Very slowly, add 200 mL of concentrated sulfuric acid dropwise via a dropping funnel. The rate of addition must be carefully controlled to keep the temperature below 10 °C.[3][5]

  • Reaction Progression: Stir the reaction mixture for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for another hour. Finally, heat the mixture to 45-50 °C and maintain for 2 hours. For optimal yield, continue stirring overnight at room temperature.[3][5]

  • Quenching: Prepare a solution of 50 g of sodium sulfite in 1.5 L of ice-water. Pour the reaction mixture slowly into this solution with vigorous stirring. The sodium sulfite acts as a reductant for any unreacted iodine and other oxidizing species.[3][5]

  • Precipitation and Isolation: The crude product will precipitate as a solid. Allow the mixture to stand for a few hours to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C.

Expected Yield: 65-75%

Characterization of this compound

The structure and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₈H₆INO₄[6]

  • Molecular Weight: 307.04 g/mol [1]

  • Appearance: Solid

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be influenced by the deshielding effects of the adjacent iodine and nitro groups, and a signal for the methyl group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[1]

Experimental_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Iodination P1_Start Start P1_Setup Prepare reaction vessel with H₂SO₄ P1_Start->P1_Setup P1_Cool Cool to 0-5 °C P1_Setup->P1_Cool P1_AddSubstrate Add 2-Methylbenzoic Acid P1_Cool->P1_AddSubstrate P1_Nitrate Add Nitrating Mixture (5-15 °C) P1_AddSubstrate->P1_Nitrate P1_Monitor Monitor Reaction (TLC) P1_Nitrate->P1_Monitor P1_Quench Quench on Crushed Ice P1_Monitor->P1_Quench P1_Filter Filter and Wash Product P1_Quench->P1_Filter P1_Dry Dry Intermediate Product P1_Filter->P1_Dry P2_Start Start with Intermediate P1_Dry->P2_Start P2_Setup Prepare reaction mixture (Intermediate, I₂, HIO₃, Acetic Acid, Acetic Anhydride) P2_Start->P2_Setup P2_Cool Cool to 5 °C P2_Setup->P2_Cool P2_AddAcid Add H₂SO₄ (<10 °C) P2_Cool->P2_AddAcid P2_React Controlled Heating (45-50 °C) P2_AddAcid->P2_React P2_Quench Quench in Na₂SO₃ solution P2_React->P2_Quench P2_Filter Filter and Wash Product P2_Quench->P2_Filter P2_Purify Recrystallize P2_Filter->P2_Purify P2_Dry Dry Final Product P2_Purify->P2_Dry

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

Nitration Reaction:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Always handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8][9]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions and the release of toxic nitrogen dioxide gas.[7] Ensure adequate cooling capacity and monitor the reaction temperature closely.

  • Spill Management: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily available.[9]

Iodination Reaction:

  • Corrosive Reagents: This reaction also involves the use of strong acids and should be handled with the same precautions as the nitration step.

  • Iodine: Iodine can cause skin and respiratory irritation. Handle in a well-ventilated area.

  • Work-up: The quenching step should be performed carefully to control the release of sulfur dioxide gas.

Conclusion

The two-step synthesis of this compound presented in this guide offers a scalable and reliable method for producing this important chemical intermediate. By following the detailed protocols and adhering to the safety precautions, researchers and chemists can confidently synthesize this compound for a variety of applications in drug discovery and materials science.

References

  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved February 27, 2026, from [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.). Retrieved February 27, 2026, from [Link]

  • Kraszkiewicz, L., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-403. [Link]

  • Nitric Acid - Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved February 27, 2026, from [Link]

  • A green and fast aromatic iodination procedure - SBQ. (n.d.). Retrieved February 27, 2026, from [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.). Retrieved February 27, 2026, from [Link]

  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1743. [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Kraszkiewicz, L., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-403. [Link]

  • Kamm, O., & Segur, J. B. (1922). Methyl m-nitrobenzoate. Organic Syntheses, 2, 65. [Link]

  • Method of preparing and recovering 2-methyl-5-iodobenzoic acid. (2016). EP3059220A1.
  • Multistep Synthesis Nitration - Truman ChemLab. (2013, July 15). Retrieved February 27, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid. (2010). US7642374B2.
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (n.d.). Retrieved February 27, 2026, from [Link]

  • This compound (C8H6INO4) - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids - Rsc.org. (n.d.). Retrieved February 27, 2026, from [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Application Note: Strategic Functionalization of the 3-Iodo-2-methyl-5-nitrobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 3-Iodo-2-methyl-5-nitrobenzoic acid scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from its dense functionalization potential, offering three orthogonal vectors for diversification around a central benzene core.

  • Vector A (C1 - Carboxylic Acid): Solubilizing anchor or amide linker.

  • Vector B (C3 - Iodide): Aryl/Heteroaryl extension via cross-coupling.

  • Vector C (C5 - Nitro): Masked aniline for "warhead" attachment or heterocycle formation.

However, this scaffold presents specific synthetic challenges, primarily the steric hindrance imposed by the C2-methyl group on both the C1-acid and C3-iodide. This guide provides optimized protocols to overcome these barriers, ensuring high-yielding library generation.

Strategic Analysis: Orthogonality & Chemo-selectivity

Successful utilization of this scaffold requires a rigid order of operations to prevent catalyst poisoning and side reactions.

Functional GroupReactivity ProfileStrategic RoleKey Challenge
-COOH (C1) Nucleophilic Acyl SubstitutionThe Anchor: Attach to resin or core pharmacophore first.Sterically crowded by C2-Me. Requires potent coupling agents (HATU/T3P).
-I (C3) Pd-Catalyzed Cross-CouplingThe Extension: Build lipophilicity/selectivity.Critical: C2-Me hinders oxidative addition.[1] Requires electron-rich, bulky ligands (e.g., SPhos, XPhos).[1]
-NO₂ (C5) Reduction to -NH₂The Pivot: Late-stage conversion to amine for urea/amide formation.Must be reduced after Pd-coupling to avoid amine coordination to Pd catalyst (though modern catalysts tolerate amines).
Recommended Workflow

Step 1: Functionalize Carboxylic Acid (Amide/Ester).[2] Step 2: Cross-Couple Aryl Iodide (Suzuki/Sonogashira). Step 3: Reduce Nitro Group (Unmask Aniline).[2] Step 4: Derivatize Aniline (Urea/Amide/Heterocycle).

Visual Workflow (DOT Diagram)

Scaffold_Workflow Start 3-Iodo-2-methyl- 5-nitrobenzoic acid Step1 Step 1: C1-Functionalization (Amide Coupling) Start->Step1 HATU, DIPEA, R-NH2 (Protects acid, adds vector) Ester Alternative: Methyl Ester Start->Ester SOCl2, MeOH Step2 Step 2: C3-Cross Coupling (Suzuki-Miyaura) Step1->Step2 Ar-B(OH)2, Pd-Cat (Steric encumbrance requires SPhos) Step3 Step 3: C5-Nitro Reduction (Fe/AcOH or H2/Pd) Step2->Step3 Chemoselective Reduction Step4 Step 4: Late-Stage Diversification (Acylation/Cyclization) Step3->Step4 Library Generation Ester->Step2

Caption: Sequential functionalization strategy prioritizing acid protection/coupling followed by steric-dependent cross-coupling and late-stage reduction.

Detailed Experimental Protocols

Module 1: The Anchor (Amide Coupling)

Challenge: The ortho-methyl group twists the carboxylate out of plane, reducing reactivity. Standard EDC/HOBt conditions often stall. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid activation.[3]

Protocol A: High-Efficiency Amide Coupling

  • Activation: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the requisite amine (R-NH₂, 1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][3]

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Expert Tip: If the amine is also hindered (e.g., tert-butyl amine), heat to 50°C.

Module 2: The Extension (Suzuki-Miyaura Coupling)

Challenge: The C3-iodide is "sandwiched" between the C2-methyl and the C4-proton (and potentially the C1-amide). Standard Pd(PPh₃)₄ often fails due to slow oxidative addition. Solution: Use "Buchwald-type" precatalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition across the hindered bond.[1]

Protocol B: Sterically Demanding Suzuki Coupling

  • Setup: In a microwave vial or pressure tube, combine:

    • Substrate: Amide/Ester from Module 1 (1.0 equiv).

    • Boronic Acid: Ar-B(OH)₂ (1.5 equiv).

    • Base: K₃PO₄ (3.0 equiv, finely ground).

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) OR XPhos Pd G2 (2–3 mol%) for difficult substrates.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: 0.1 M.

  • Reaction: Seal and heat to 90–100°C for 12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc/Water.[1] Extract and purify via Flash Chromatography.

  • Validation: The iodine signal (approx. 100 ppm in ¹³C NMR) should disappear.

Module 3: The Warhead (Nitro Reduction)

Challenge: Chemoselectivity. Hydrogenation (H₂/Pd) can sometimes cause de-halogenation (loss of the newly coupled aryl group if halides are present) or reduce the amide if over-exposed. Solution: Iron-mediated reduction (Bechamp) is mild, functional group tolerant, and avoids de-halogenation.

Protocol C: Chemoselective Iron Reduction

  • Reactants: Dissolve the nitro-biaryl intermediate (1.0 equiv) in EtOH/Water (4:1) or pure Acetic Acid.

  • Reductant: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) if using EtOH/Water.

  • Reaction: Heat to 70°C with vigorous stirring for 2–4 hours.

  • Observation: The reaction mixture will turn into a brown slurry (iron oxides).

  • Workup: Filter hot through a Celite pad (critical to remove iron sludge). Wash pad with MeOH. Concentrate filtrate.[1][2]

  • Purification: Neutralize with sat. NaHCO₃ and extract with DCM. The resulting aniline is often pure enough for the next step.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Steric shielding of -COOH.Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 60°C. Use T3P (Propylphosphonic anhydride) as an alternative coupler.
No Reaction in Suzuki Oxidative addition failure.Switch ligand to SPhos or XPhos .[1] These bulky ligands create a "pocket" for the Pd to engage the hindered iodide.
Protodeboronation Unstable boronic acid.[4]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K) which are more stable under basic heating conditions.
Aniline Instability Oxidation of electron-rich aniline.Store the reduced product under Nitrogen/Argon and use immediately in the next step (e.g., acylation).

References

  • BenchChem. (2025).[1] Synthetic Methodologies and Reaction Pathways of this compound. Retrieved from

  • Sigma-Aldrich. (2025). 3-Iodo-2-methylbenzoic acid Product Analysis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., et al. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Iodo-2-methyl-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-iodo-2-methyl-5-nitrobenzoic acid presents a classic "perfect storm" of synthetic challenges: electronic deactivation combined with severe steric hindrance.

If you are experiencing yields below 40% or difficulty separating isomers, the root cause is likely the steric crowding at the C3 position , sandwiched between the ortho-methyl and the ortho-carboxyl group. Standard electrophilic aromatic substitution (EAS) conditions (e.g.,


) are often insufficient to overcome the activation energy barrier at C3, leading to either recovered starting material or regioselective errors (iodination at C6).

This guide details two validated protocols to solve this:

  • Protocol A (Direct Iodination): Using "Superelectrophiles" (NIS/Triflic Acid) to force C3 substitution.

  • Protocol B (Sandmeyer Route): The high-fidelity alternative via the diazonium salt.

Part 1: Diagnostic & Decision Matrix

Before altering your workflow, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Identify Failure Mode Issue1 Low Conversion (<30%) Starting Material Remains Start->Issue1 Issue2 Wrong Regioisomer (Iodine at C6 instead of C3) Start->Issue2 Issue3 Decarboxylation (Product missing COOH) Start->Issue3 Sol1 Protocol A: Switch to NIS/Triflic Acid (Generate Superelectrophile I+) Issue1->Sol1 Activation Barrier High Sol2 Protocol B: Switch to Sandmeyer Route (Electronic Control) Issue2->Sol2 Sterics Dominating Sol3 Reduce Temp < 0°C Avoid prolonged heating Issue3->Sol3 Thermal Instability

Figure 1: Decision matrix for selecting the appropriate optimization strategy.

Part 2: Protocol A – The "Superelectrophile" Method

Best for: Rapid synthesis when the amine precursor is unavailable. Mechanism: Generates the highly reactive protonated NIS species or


 to overcome steric hindrance at C3.
The Science of the Failure

Standard iodination (


) relies on the formation of a 

-complex. In your substrate, the C3 position is electronically favorable (cooperative directing effects of

,

, and

) but sterically inaccessible. Standard electrophiles are too bulky and weak to penetrate this "steric pocket." You must generate a superelectrophile .
Optimized Protocol
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Reagent

or Iodine Monochloride (ICl)
N-Iodosuccinimide (NIS)
Acid/Solvent

or Acetic Acid
Trifluoromethanesulfonic Acid (TfOH) or Oleum
Temperature Reflux (>80°C)0°C to RT (Prevent decarboxylation)
Stoichiometry 1.1 equiv

1.2 - 1.5 equiv NIS
Step-by-Step Workflow
  • Dissolution: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 equiv) in Triflic Acid (

    
    ) at 0°C. Note: Sulfuric acid can be used but yields are typically 15-20% lower.
    
  • Activation: Add N-Iodosuccinimide (NIS, 1.3 equiv) portion-wise over 30 minutes. Do not add all at once ; the exotherm can trigger decarboxylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20-25°C) for 4-12 hours. Monitor via LCMS.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Workup: The product typically precipitates. Filter and wash the cake with 10% Sodium Thiosulfate (

    
    ) to remove purple iodine stains.
    

Critical Troubleshooting:

  • Q: The reaction turned black and tarry.

    • A: The temperature spiked. Maintain strictly <5°C during NIS addition.

  • Q: I see a byproduct with M-44 mass.

    • A: Decarboxylation occurred. Your acid medium might be too wet or too hot. Ensure anhydrous conditions.

Part 3: Protocol B – The Sandmeyer Route (Gold Standard)

Best for: High purity requirements and guaranteed regioselectivity. Mechanism: Relies on the intrinsic position of the amine group, bypassing the steric fight of direct substitution.

Why this route is superior for C3 substitution

If direct iodination yields a mixture of C3 (desired) and C6 (undesired) isomers, separation is difficult due to similar polarities. The Sandmeyer route installs the iodine exactly where the nitrogen was, guaranteeing 100% regioselectivity.

Reaction Scheme


Optimized Protocol

Precursor: 3-amino-2-methyl-5-nitrobenzoic acid.[1]

  • Diazotization:

    • Suspend the amine (1.0 equiv) in 15% HCl or

      
      . Cool to -5°C to 0°C .
      
    • Add

      
       (1.1 equiv) as a 2.5 M aqueous solution dropwise.
      
    • Checkpoint: Solution should become clear (or less turbid). Stir for 30 mins. Ensure excess nitrous acid is present (Starch-Iodide paper turns blue immediately). Destroy excess

      
       with Urea.
      
  • Iodination (The "Kick"):

    • Prepare a solution of Potassium Iodide (KI, 2.0 equiv) in water.

    • Crucial Step: Add the cold diazonium salt solution into the KI solution (inverse addition) at room temperature.

    • Why? Adding KI to the acid can liberate

      
       gas prematurely.
      
    • Stir for 1 hour, then heat to 60°C for 30 mins to ensure complete dediazoniation (

      
       evolution).
      
  • Purification:

    • Acidify if necessary to precipitate the free acid.

    • Wash with Sodium Bisulfite solution.

    • Recrystallize from Ethanol/Water.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the C3 position so difficult to access via direct iodination? A: The C3 position is sterically "sandwiched." The methyl group at C2 and the carboxyl group at C1 create a physical barrier. While the nitro group at C5 directs electronically to C3, the approach of a large iodine electrophile is physically blocked. This is why "superelectrophiles" (which are smaller/more reactive) or the Sandmeyer route (which doesn't rely on electrophilic attack) are required.

Q2: Can I use Iodine Monochloride (ICl)? A: Generally, no. ICl is a good iodinating agent, but in this specific substrate, it often leads to chlorination side-products or fails to react at C3 due to the deactivated ring. NIS/TfOH is significantly cleaner.

Q3: My product is pink/purple even after drying. Is it impure? A: Yes, it contains trapped molecular iodine (


). This is not just cosmetic; iodine is an oxidant and can degrade your product over time.
  • Fix: Dissolve the product in weak base (

    
    ), wash the aqueous layer with DCM to remove iodine, then re-precipitate with HCl.
    

References

  • Stavber, S., et al. (2002).[3] "Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes." Synthesis, 2002(10), 1513–1518.

  • Krasnokutskaya, E. A., et al. (2007). "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid." Russian Journal of Organic Chemistry, 43, 1645–1649.

  • GlaxoSmithKline LLC. (2009). "Patent WO2009137391: Regioselective synthesis of halogenated benzoic acid derivatives." (Relevant for Dabrafenib intermediate chemistry).

  • Olah, G. A., et al. (1993). "Superelectrophilic Activation." Journal of the American Chemical Society.

Sources

Troubleshooting solubility issues with 3-Iodo-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Iodo-2-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for rational problem-solving.

Understanding the Molecule: A Pre-emptive Analysis

Before diving into troubleshooting, it is crucial to understand the physicochemical characteristics of this compound. Its structure dictates its solubility profile.

  • Aromatic Core: A substituted benzoic acid, which is inherently hydrophobic.

  • Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. It is an acidic functional group capable of donating a proton.

  • Iodo Group (-I): A large, polarizable, and highly hydrophobic substituent that significantly decreases aqueous solubility.[1]

  • Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the overall hydrophobicity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that creates a complex electronic environment and can participate in dipole-dipole interactions or π-π stacking.[2]

The combination of a large hydrophobic iodo group and a methyl group on the aromatic ring counteracts the limited polarity offered by the carboxylic acid and nitro groups, leading to its classification as a poorly water-soluble compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve in water or aqueous buffers. Is this expected?

A: Yes, this is entirely expected. The molecular structure of this compound is predominantly non-polar. The large, hydrophobic iodine atom and the methyl group on the benzene ring significantly reduce its ability to form favorable interactions with water molecules.[1] While the carboxylic acid group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. Its parent compound, 2-methyl-5-nitrobenzoic acid, already has low water solubility (less than 1 mg/mL).[3] The addition of a large iodine atom further decreases this.

Q2: I'm observing a suspension or slurry in my reaction instead of a clear solution. What is the most direct way to achieve dissolution?

A: The most straightforward initial approach is to change the solvent system based on the principle of "like dissolves like".[4] Since the compound is a poorly water-soluble organic acid, you should first attempt to dissolve it in an appropriate organic solvent before proceeding with your experiment.

Initial Solvent Recommendations: Based on solubility studies of similar nitrobenzoic acids, polar aprotic solvents are often effective.[5]

  • High-Polarity Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Alcohols: Methanol, Ethanol

  • Ethers: Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (less likely to be effective due to the polar groups, but worth considering)

It is common practice to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute this stock solution into the final reaction medium if compatible.[6]

Q3: How can I leverage pH to dissolve the compound in an aqueous medium for biological assays or specific reactions?

A: This is an excellent question and points to the most powerful technique for this class of compounds. The carboxylic acid group is the key. By increasing the pH of the solution, you can deprotonate the carboxylic acid to form its corresponding carboxylate salt. This ionic form is significantly more polar and, therefore, much more soluble in water.[7][8][9][10]

The underlying equilibrium is:

C₈H₆INO₄ (solid, insoluble) ⇌ C₈H₅INO₄⁻ (aqueous, soluble) + H⁺

According to Le Châtelier's principle, by adding a base (which consumes H⁺), the equilibrium will shift to the right, favoring the formation of the soluble carboxylate anion and causing the solid to dissolve.[7][8] For effective dissolution, the pH of the solution should be raised to at least 1.5 to 2 units above the compound's pKa. While the exact pKa of this compound is not readily published, we can estimate it to be in the range of 3-4, similar to 3-nitrobenzoic acid (pKa 3.47).[11] Therefore, adjusting the pH to > 5.5 should markedly improve solubility.

start Start: Insoluble Compound in Aqueous Buffer add_base Add Base (e.g., 1M NaOH) dropwise with stirring start->add_base monitor_ph Monitor pH continuously add_base->monitor_ph check_dissolution Observe for complete dissolution monitor_ph->check_dissolution ph_target Target pH > 5.5 monitor_ph->ph_target check_dissolution->add_base No end_success Result: Clear, Soluble Solution of the Carboxylate Salt check_dissolution->end_success Yes end_fail Issue: Precipitation or Instability (See FAQ #5) check_dissolution->end_fail

Caption: Workflow for pH-based solubilization.

Q4: I successfully dissolved my compound by raising the pH, but it precipitated out after I added my next reagent. Why did this happen?

A: This is a classic problem of pH-dependent solubility. The most likely cause is that the reagent you added was acidic, which lowered the overall pH of the solution back below the compound's effective pKa. This protonated the soluble carboxylate salt, converting it back into the neutral, insoluble carboxylic acid form, causing it to "crash out" of solution.

Self-Validating Protocol to Avoid pH-Induced Precipitation:

  • Pre-dissolve: Dissolve your this compound in your aqueous medium by adjusting to the target pH (e.g., pH 7.4 for a physiological buffer) where it is fully soluble.

  • Check Reagent pH: Before adding, check the pH of your second reagent solution.

  • Buffered System: Ensure your primary solution is well-buffered. A buffer resists changes in pH. If your initial solution was just water with NaOH added, it has very little buffering capacity. Using a standard buffer system (like PBS, TRIS, HEPES) at the target pH is critical.

  • Slow Addition: Add the second reagent slowly while monitoring the pH of the bulk solution. If you observe the pH dropping, you may need to concurrently add small amounts of base to maintain the target pH.

Q5: pH adjustment is not an option for my reaction chemistry. What is the next best strategy for an aqueous or mixed-solvent system?

A: If pH modification is incompatible with your experimental conditions, the use of co-solvents is the preferred method. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][12][13][14] This reduction in polarity lowers the interfacial tension between the aqueous phase and your hydrophobic compound, thereby increasing its solubility.[15]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Protocol:

  • Prepare Stock Solutions: Create concentrated stock solutions of your compound in 100% of each potential co-solvent (e.g., 20 mg/mL in DMSO).

  • Screening: In separate vials, add your aqueous buffer.

  • Titrate: Slowly add small volumes of the co-solvent stock solution to the aqueous buffer. Vortex after each addition.

  • Observe: Note the percentage of co-solvent (v/v) at which your compound remains fully dissolved at the desired final concentration.

  • Select & Optimize: Choose the co-solvent that provides complete solubility at the lowest possible percentage to minimize potential interference with your experiment.[4] It's crucial to run a vehicle control (buffer + co-solvent only) to ensure the co-solvent itself does not affect the experimental outcome.

start Compound Insoluble solvent_check Is an organic solvent system acceptable? start->solvent_check aqueous_check Is an aqueous system required? solvent_check->aqueous_check No select_organic Screen Organic Solvents (DMSO, DMF, Alcohols) solvent_check->select_organic Yes ph_check Is pH adjustment compatible with the experiment? aqueous_check->ph_check adjust_ph Adjust pH to > 5.5 with base ph_check->adjust_ph Yes use_cosolvent Use a Co-solvent System (DMSO/Buffer, EtOH/Buffer) ph_check->use_cosolvent No solution_organic Soluble in Organic Solvent select_organic->solution_organic solution_aqueous Soluble in Aqueous Medium adjust_ph->solution_aqueous advanced Consider Advanced Methods (Surfactants, Cyclodextrins) use_cosolvent->advanced Still Insoluble use_cosolvent->solution_aqueous Soluble

Caption: General troubleshooting decision tree.

Q6: Are there any other advanced methods I can consider for very challenging formulation issues?

A: For particularly difficult cases, especially in drug development contexts, several advanced formulation strategies can be employed. These typically require more specialized expertise and equipment.

Technique Mechanism of Action Considerations References
Micellar Solubilization Surfactants (e.g., Polysorbate 80, SDS) form micelles in water above their critical micelle concentration. The hydrophobic core of the micelle encapsulates the insoluble compound.Can interfere with biological assays; potential for toxicity depending on the surfactant and concentration.[12][16]
Inclusion Complexation Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. The compound is encapsulated within the cavity, forming a soluble complex.Stoichiometry is important; can be expensive; potential for nephrotoxicity with some cyclodextrins.[12][13]
Particle Size Reduction Techniques like micronization or nanomilling increase the surface-area-to-volume ratio of the solid particles, which enhances the rate of dissolution according to the Noyes-Whitney equation.Does not increase equilibrium solubility but can make dissolution fast enough for practical use. May require specialized equipment.[12][15][17]
Amorphous Solid Dispersions The crystalline structure of the compound is disrupted by dispersing it in a polymer matrix. The amorphous form has higher free energy and dissolves more readily than the stable crystalline form.Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous state must be maintained.[17][18]

References

  • Solubility of Things. 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Available at: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available at: [Link]

  • Zhang, J. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available at: [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Available at: [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Available at: [Link]

  • PubChemLite. This compound (C8H6INO4). Available at: [Link]

  • Faller, B. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. Available at: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • PubChem. 3-Iodo-2-methylbenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • EIMJ. (2020, August 7). Iodinated Contrast agents within Radiology. Available at: [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Available at: [Link]

  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Available at: [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. Available at: [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • SlidePlayer. Solubility and Distribution Phenomena -Chapter 10 Lecture 8 Extraction Liquid-liquid extraction is a useful method to separa. Available at: [Link]

  • ResearchGate. (2024, February 1). (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. Available at: [Link]

  • ResearchGate. (n.d.). Effects of several cosolvents and non-solvents on ester true solvents in nitrocellulose lacquer thinner | Request PDF. Available at: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available at: [Link]

  • MST.edu. Aromatic Nitro Compounds. Available at: [Link]

  • PMC. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Available at: [Link]

  • PubChem. 2-Methyl-5-nitrobenzoic acid. Available at: [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • PubChem. 3-Iodo-4-nitrobenzoic acid. Available at: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.

Sources

Minimizing side reactions during 3-Iodo-2-methyl-5-nitrobenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #IMNB-Coupling-Opt Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support hub for 3-Iodo-2-methyl-5-nitrobenzoic acid . This scaffold presents a classic "push-pull" challenge in synthetic organic chemistry. You are dealing with a molecule that is simultaneously deactivated for electrophilic aromatic substitution but highly activated for specific nucleophilic and cross-coupling events, yet sterically impeded by the ortho-methyl group.

This guide addresses the two primary reaction vectors:

  • C1-Carboxyl Coupling (Amidation/Esterification): Hampered by the ortho-methyl steric wall.

  • C3-Iodide Cross-Coupling (Suzuki/Sonogashira): Complicated by the free acid (catalyst poisoning) and the electron-deficient ring (protodeiodination risk).

Module 1: Amide Coupling Troubleshooting (C1-COOH)

The Issue: Users frequently report low conversion or "stalled" reactions when attempting to couple amines to this acid using standard carbodiimides (EDC/DCC).

Root Cause Analysis: The 2-methyl group forces the carboxylate out of planarity and physically blocks the approach of the nucleophile (amine). Standard activation (e.g., O-acylisourea formation) occurs, but the subsequent nucleophilic attack is too slow. This delay allows the active intermediate to rearrange into a stable, non-reactive N-acylurea side product or hydrolyze back to the starting material [1].

Diagnostic Q&A

Q: Why is my LCMS showing a mass corresponding to [M + Urea]? A: You are seeing the N-acylurea rearrangement . Because the amine attack is sterically hindered by the 2-methyl group, the O-acylisourea intermediate (formed by EDC/DIC) rearranges via an intramolecular acyl transfer.

  • Fix: Switch to HATU or COMU . These reagents form an active ester (O-At or O-Oxyma) that is less prone to rearrangement and more reactive toward hindered amines [2]. Alternatively, use the Acid Chloride method (see Protocol A).

Q: Can I use the Acid Chloride method? A: Yes, and it is often preferred for this substrate. However, the 3-Iodo bond is labile. Avoid using oxalyl chloride with catalytic DMF if you observe iodine loss. Thionyl chloride (SOCl2) is generally safe if reflux is minimized.

Optimized Protocol A: Sterically Hindered Amide Coupling
ParameterRecommendationRationale
Reagent HATU (1.2 equiv) + HOAt (1.2 equiv)HOAt accelerates coupling for hindered substrates better than HOBt.
Base DIPEA (Hunig's Base), 3.0 equivNon-nucleophilic base prevents competition; excess ensures carboxylate deprotonation.
Solvent DMF or NMP Polar aprotic solvents stabilize the polar transition state.
Concentration High (0.2 – 0.5 M)Increases collision frequency to overcome steric barrier.
Additives None (if using HATU)If using EDC, addition of 4-DMAP (catalytic) is risky due to racemization (if chiral amine) but effective for achiral amines.

Module 2: Cross-Coupling Troubleshooting (C3-Iodide)

The Issue: Suzuki or Sonogashira coupling fails to proceed, or yields the de-iodinated product (3-H-2-methyl-5-nitrobenzoic acid).

Root Cause Analysis:

  • Catalyst Poisoning: The free carboxylic acid (-COOH) can coordinate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle.[1]

  • Protodeiodination: The electron-withdrawing nitro group makes the aryl ring electron-deficient. After oxidative addition, the Ar-Pd-L species is prone to protonation (from water or solvent) rather than transmetallation, leading to loss of the iodine [3].

Diagnostic Q&A

Q: I see the starting material disappears, but I get the "des-iodo" product. Why? A: This is Protodeiodination . It happens when the transmetallation step is slower than the protonolysis of the Pd-Aryl intermediate.

  • Fix 1: Use anhydrous conditions strictly.

  • Fix 2: Increase the rate of transmetallation by using Ag2O or Tl2CO3 (if permissible) as base additives, or switch to highly active precatalysts like Pd-XPhos G3 .

Q: Should I protect the acid before coupling? A: Highly Recommended. Converting the acid to a Methyl Ester or t-Butyl Ester eliminates catalyst poisoning and alters the electronics slightly to favor coupling. Hydrolysis back to the acid is trivial post-coupling.

Visualization: Cross-Coupling Decision Matrix

CouplingLogic Start Start: this compound Decision1 Target: C-C Bond Formation (Suzuki)? Start->Decision1 Protect Step 1: Protect COOH (Methyl Ester) Decision1->Protect Recommended Direct Direct Coupling (Free Acid) Decision1->Direct High Risk Solution1 Use Pd-XPhos G3 + K3PO4 (anhydrous) Protect->Solution1 Optimal Path Risk1 Risk: Catalyst Poisoning Direct->Risk1 Risk2 Risk: Protodeiodination Direct->Risk2 Solution2 Standard Pd(PPh3)4 (Likely Fails) Direct->Solution2 Common Error Success Coupled Product Solution1->Success High Yield Failure Side Products Solution2->Failure Low Yield / De-iodination

Caption: Decision matrix for minimizing side reactions during Pd-catalyzed coupling. Protection of the carboxyl group is the critical control point.

Module 3: Experimental Protocols

Protocol B: Methyl Ester Protection (Pre-Coupling)

To prevent catalyst poisoning during Suzuki Coupling.

  • Dissolve this compound (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0 °C.

  • Add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise. (Caution: Exothermic, gas evolution).

  • Reflux for 3 hours.

  • Monitor by TLC/LCMS (Acid converts to less polar ester).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3. Dry over MgSO4.[2]

    • Note: The methyl ester is now ready for standard Suzuki conditions without poisoning the Pd catalyst.

Protocol C: Suzuki Coupling of the Methyl Ester

Optimized for sterically hindered aryl iodides.

  • Reagents:

    • Substrate: Methyl 3-iodo-2-methyl-5-nitrobenzoate (1.0 equiv).

    • Boronic Acid: R-B(OH)2 (1.5 equiv).

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-XPhos G3 (2-5 mol%).

    • Base: K3PO4 (3.0 equiv).[1][3]

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) if protodeiodination is observed.

  • Procedure:

    • Degas solvents with Argon/Nitrogen for 15 mins (Critical to prevent homocoupling).

    • Mix reagents in a sealed vial.

    • Heat to 80–100 °C for 4–12 hours.

    • Checkpoint: If reaction stalls, add more catalyst (2 mol%) and reheat.

FAQ: Rapid Fire Troubleshooting

Q: Can I reduce the nitro group before the coupling? A: Proceed with caution. Reducing the nitro group to an aniline (-NH2) creates a new competing nucleophile. If you then try to couple the carboxylic acid, the aniline will self-react (polymerize) or react with the activated ester. Strategy: Couple the acid/iodide first, then reduce the nitro group [4].

Q: The reaction turns black and precipitates metal. What happened? A: This is "Pd black" formation. Your catalyst decomposed before the reaction finished.

  • Cause: Lack of stabilizing ligands or oxygen ingress.

  • Fix: Ensure rigorous degassing.[1] Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is more thermally stable than Pd(PPh3)4.

Q: Is the Iodine light-sensitive? A: Yes. Aryl iodides can undergo homolytic cleavage under intense light. Wrap reaction vessels in aluminum foil during long reaction times.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140-177. Link

  • Sherwood, J., et al. (2019). Protodeboronation: A key challenge in Suzuki-Miyaura coupling. Journal of Organic Chemistry.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Solving stability issues of 3-Iodo-2-methyl-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Iodo-2-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments.

I. Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter with this compound solutions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Question 1: Why is my this compound solution turning yellow or brown over time?

Answer:

Discoloration of your this compound solution is a common indicator of degradation. The primary culprits are often photodegradation and pH-related instability. The nitroaromatic group within the molecule is susceptible to photoreactions, while the entire structure can be sensitive to the pH of the solution.[1][2]

Underlying Causes:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[2] This can lead to the formation of colored byproducts. The energy from light absorption can promote the molecule to an excited state, initiating degradation pathways.[2]

  • pH Instability: The carboxylic acid group's acidity is influenced by the substituents on the aromatic ring.[3][4][5] In non-optimal pH conditions, the compound can become more susceptible to hydrolysis or other degradation reactions. Benzoic acid and its derivatives are generally more stable in acidic conditions where the molecule is in its undissociated form.[6]

  • Oxidative Degradation: Although less common without the presence of strong oxidizing agents, gradual oxidation can contribute to discoloration.

Troubleshooting Protocol:

  • Protect from Light: Immediately transfer your solution to an amber-colored vial or wrap the container with aluminum foil to block light exposure. All subsequent handling should be performed under subdued lighting conditions.

  • pH Adjustment and Control:

    • Measure the pH of your current solution.

    • Prepare a fresh solution and buffer it to a slightly acidic pH (e.g., pH 4-6). The antimicrobial activity and stability of benzoic acid derivatives are often enhanced in acidic conditions.[6]

    • Use a suitable buffer system that does not react with your compound. Citrate or acetate buffers are often good starting points.

  • Solvent Selection: Ensure you are using a high-purity, degassed solvent. Impurities or dissolved oxygen in the solvent can catalyze degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen can prevent oxidative degradation.

Question 2: My this compound is precipitating out of solution. What should I do?

Answer:

Precipitation of this compound from a solution typically indicates that the solvent's saturation limit has been exceeded. This can be due to several factors including the choice of solvent, temperature fluctuations, or changes in the solution's pH.

Underlying Causes:

  • Poor Solubility: The compound has limited solubility in water.[7][8] Organic solvents are generally more suitable.

  • Temperature Effects: The solubility of most solid compounds in liquid solvents decreases as the temperature drops. If your solution was prepared at an elevated temperature, it might precipitate upon cooling to room temperature.

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic solutions (low pH), it exists predominantly in its less soluble protonated form. In basic solutions (high pH), it forms a more soluble carboxylate salt.[8]

Troubleshooting Protocol:

  • Solvent Optimization:

    • If using an aqueous-based solvent, consider switching to or adding a co-solvent. Common organic solvents like ethanol, methanol, acetone, or dimethylformamide (DMF) can be used.

    • Consult the solubility data table below for guidance.

  • pH Adjustment for Aqueous Solutions: If your experimental conditions allow, increasing the pH of the solution by adding a base (e.g., sodium hydroxide) will convert the carboxylic acid to its more soluble salt form.

  • Temperature Control:

    • If the precipitation is due to temperature changes, gently warm the solution while stirring to redissolve the compound.

    • For storage, maintain a constant temperature to prevent precipitation.

  • Sonication: In some cases, sonication can help to redissolve small amounts of precipitate and create a more homogenous solution.

Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents

SolventGeneral Solubility of Benzoic Acid Derivatives
WaterSparingly soluble to insoluble[7][8]
EthanolSoluble
MethanolSoluble
AcetoneSoluble[9]
Diethyl EtherSoluble[9]
BenzeneSoluble[9]
Carbon TetrachlorideSoluble[9]
Question 3: I am observing unexpected peaks in my analytical chromatogram (HPLC, GC-MS). Could this be due to degradation?

Answer:

The appearance of new, unexpected peaks in your chromatogram is a strong indication that your compound is degrading. The degradation products will have different chemical properties and thus different retention times compared to the parent compound.

Underlying Causes:

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage, leading to the formation of 2-methyl-5-nitrobenzoic acid.[10] This is a common degradation pathway for iodinated aromatic compounds.[10]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 3-Iodo-2-methyl-5-aminobenzoic acid. This can occur in the presence of reducing agents or certain metals.[11]

  • Hydrolysis of the Carboxylic Acid: While less common under neutral conditions, prolonged exposure to strong acids or bases can lead to reactions involving the carboxylic acid group.[11]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Troubleshooting and Analytical Workflow:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally subjecting your compound to stress conditions:

    • Acidic/Basic Hydrolysis: Treat separate samples with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).

    • Oxidative Stress: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Heat a solid sample or a solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose a solution to a controlled light source (e.g., a UV lamp).

  • Analytical Method: Analyze the stressed samples alongside a control sample of your pure compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[12][13]

  • Peak Identification: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your degradation products. If using MS, you can identify these products by their mass-to-charge ratio.

dot

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Solution Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation (H2O2) Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Chromatogram Compare Chromatograms HPLC->Chromatogram Identify Identify Degradation Peaks Chromatogram->Identify

Caption: Forced degradation experimental workflow.

II. Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[14][15] An inert atmosphere is also recommended to prevent slow oxidation over time.

What is the best general-purpose solvent for dissolving this compound?

For general laboratory use, organic solvents such as ethanol, methanol, or acetone are good choices due to the compound's higher solubility in these solvents compared to water.[9] Always use high-purity solvents to avoid introducing contaminants that could affect stability.

How does the "ortho effect" influence the properties of this molecule?

The methyl group at the ortho position to the carboxylic acid can cause steric hindrance, potentially pushing the carboxylic acid group out of the plane of the benzene ring.[3] This can influence the compound's acidity and its interactions with other molecules.

Can I expect this compound to be stable in the presence of biological matrices?

The stability in biological matrices can be complex and depends on the specific components of the matrix (e.g., enzymes, pH). It is advisable to conduct preliminary stability studies in your specific biological matrix to assess for any potential degradation. Bacterial degradation of nitrobenzoic acids has been reported, suggesting that enzymatic degradation pathways may exist.[16][17]

Are there any known incompatibilities with other chemical reagents?

This compound should be kept away from strong oxidizing agents and strong bases.[8][18] As a carboxylic acid, it will react with bases in a neutralization reaction.[7][8]

dot

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability Solution Stability Light Light Exposure Degradation Degradation Light->Degradation pH pH of Solution pH->Degradation Precipitation Precipitation pH->Precipitation Solvent Solvent Choice Solvent->Precipitation Temperature Temperature Temperature->Precipitation Oxygen Presence of Oxygen Oxygen->Degradation Degradation->Stability Precipitation->Stability

Caption: Factors influencing solution stability.

III. References

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect.

  • Benzoic acids, their derivatives and process for preparing them. (n.d.). Google Patents.

  • This compound | 1005499-46-6. (n.d.). Benchchem.

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022, October 28). SPIE Digital Library.

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org.

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.

  • Benzoic Acid and Derivatives. (n.d.). ResearchGate.

  • Benzoic acid. (n.d.). Wikipedia.

  • Benzoic Acid: Formula, Structure, Properties & Preparation. (n.d.). Aakash Institute.

  • Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons: Effect by Solvent and Structure. (2010, December 15). PMC.

  • 3-Iodo-2-methylbenzoic acid | 133232-56-1. (n.d.). Sigma-Aldrich.

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.

  • What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. (n.d.). Echemi.

  • 5-Iodo-2-methylbenzoic acid SDS, 54811-38-0 Safety Data Sheets. (n.d.). ECHEMI.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025, September 12). ResearchGate.

  • What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. (2017, May 8). Quora.

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

  • Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. (n.d.). Benchchem.

  • Bacterial degradation of the nitrobenzoic acids. (n.d.). PMC.

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. (n.d.). PubChem.

  • 3-Iodo-2-methylbenzoic acid | CAS#:133232-56-1. (2025, August 22). Chemsrc.

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). PMC.

    • ANALYTICAL METHODS. (n.d.). ATSDR.

  • METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. (n.d.). IJCRT.org.

  • 2-METHYL-5-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals.

Sources

Overcoming steric hindrance of the 2-methyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Technical Support: Overcoming Steric Hindrance in 2-Methyl Substituted Coupling Reactions

The "2-Methyl" Paradox: Why Your Reaction Failed

You are likely here because a standard Suzuki-Miyaura or Buchwald-Hartwig protocol (using Pd(PPh₃)₄ or PdCl₂(dppf)) failed to couple a substrate containing an ortho-methyl group.

The Technical Reality: A methyl group at the ortho position (C2) imposes a massive steric penalty. It is not merely "bulky"; it fundamentally alters the geometry of the palladium catalytic cycle.

  • On the Aryl Halide: It blocks the approach of the metal center, raising the activation energy for Oxidative Addition .

  • On the Nucleophile (Boronic Acid/Amine): It creates severe clashing during Transmetalation , often making this the turnover-limiting step.

  • The Consequence: The catalyst rests, allowing side reactions like Protodeboronation (hydrolysis of the C-B bond) or Homocoupling to dominate over the desired cross-coupling.

This guide provides the specific ligands, protocols, and troubleshooting steps required to force these "impossible" couplings to proceed.

Diagnostic Hub: Troubleshooting Q&A

Q1: My aryl halide is unreacted, but the boronic acid has completely disappeared. What happened? Diagnosis: You are a victim of Protodeboronation . Technical Insight: The ortho-methyl group on your boronic acid slows down transmetalation. Because the Pd(II) species cannot accept the aryl group quickly enough, the boronic acid reacts with water or base in the solvent instead, cleaving the C-B bond to form the neutral arene (Ar-H). The Fix:

  • Switch to Anhydrous Conditions: Use anhydrous THF or Dioxane.

  • Controlled Water Addition: If using K₃PO₄, add exactly 2-5 equivalents of water (relative to boron) rather than a bulk aqueous cosolvent. This activates the boronate without flooding the system.

  • Increase Catalyst Activity: You need a catalyst that transmetalates faster than the hydrolysis rate. Switch to Pd-SPhos or Pd-XPhos systems immediately.

Q2: I see significant homocoupling of my aryl halide. Is it oxygen? Diagnosis: Likely, but it also indicates a stalled catalytic cycle. Technical Insight: While oxygen promotes homocoupling, this side reaction is often a symptom of a failed transmetalation step. When the cycle stalls at the oxidative addition complex (Ar-Pd-X) due to steric hindrance, disproportionation can occur. The Fix:

  • Degas Rigorously: Sparging with nitrogen is insufficient for hindered couplings. Use the Freeze-Pump-Thaw method (3 cycles).

  • Change the Pd Source: Avoid Pd(OAc)₂ if possible; the reduction step can generate reactive intermediates that favor homocoupling. Use a pre-formed Pd(0) source (like Pd₂(dba)₃) or a G3/G4 Precatalyst .

Q3: Which ligand should I use? PPh3 and dppf failed. Diagnosis: "Classic" ligands lack the necessary bulk and electron density. Technical Insight: You need a ligand that is electron-rich (to boost oxidative addition against the steric wall) and bulky (to force reductive elimination). The Recommendation:

  • First Choice (The "Gold Standard"): SPhos . Its methoxy groups provide stability and a specific pocket that accommodates ortho-substituents.

  • For Chlorides: XPhos .[1] The isopropyl groups provide extra electron density for difficult oxidative additions.

  • For Amination (Buchwald-Hartwig): RuPhos or BrettPhos .[2][3]

Strategic Solutions: Ligand Selection Matrix

Use this table to select the correct catalytic system for your specific steric challenge.

Substrate ChallengeRecommended LigandCatalyst PrecursorBase SystemWhy?
2-Methyl Aryl Boronic Acid SPhos Pd(OAc)₂ or SPhos-Pd-G3K₃PO₄ (2M aq) / TolueneSPhos creates a protective pocket that stabilizes the Pd center while allowing bulky transmetalation.
2-Methyl Aryl Chloride XPhos XPhos-Pd-G3K₃PO₄ / THF (10:1 H₂O)XPhos is exceptionally electron-rich, essential for cleaving the strong C-Cl bond in hindered environments.
Tetra-Ortho Substitution (e.g., Mesityl coupling)Pd-PEPPSI-IPent Use as discrete complexKOtBu / DioxaneNHC ligands (PEPPSI) are "flexible" and can accommodate extreme steric bulk better than phosphines.
2-Methyl Aniline (Amination) RuPhos RuPhos-Pd-G3NaOtBu / TolueneRuPhos prevents binding of the substrate to the metal in a way that shuts down the cycle (catalyst poisoning).

Visualization: The Steric Bottleneck

The following diagram illustrates exactly where the 2-methyl group interferes with the catalytic cycle and how bulky ligands (Buchwald type) overcome it.

CatalyticCycle cluster_legend Ligand Role Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 2-Me Hindrance: Slows approach of Ar-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet CRITICAL FAILURE POINT Steric clash prevents approach of Boronic Acid RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Bulky Ligands (SPhos) ACCELERATE this step RedElim->Pd0 Product Release L1 Electron-Rich Ligands (XPhos) Fix Oxidative Addition L2 Bulky Ligands (SPhos/PEPPSI) Facilitate Transmetalation & Force Reductive Elimination

Caption: The "Steric Gate" in Pd-catalyzed coupling. Note that while oxidative addition is slowed, transmetalation is often the step that fails completely without specific ligand geometries.

Validated Protocols

Protocol A: The "Workhorse" SPhos Method (Suzuki-Miyaura)

Best for: Coupling 2-methylphenylboronic acid with aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Methylarylboronic acid (1.5 equiv) — Excess is crucial due to potential deboronation.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G3 (2 mol%).

  • Base: K₃PO₄ (3.0 equiv).[4]

  • Solvent: Toluene/Water (10:1 ratio).[5] Note: The biphasic system is often superior for SPhos.

Procedure:

  • Pre-complexation (If using Pd(OAc)₂): In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Skip this if using G3 precatalyst.

  • Add Aryl Halide, Boronic Acid, and solid K₃PO₄ to a reaction tube equipped with a stir bar.

  • Add the catalyst solution (and water if not already added).

  • Degas: Seal the tube and purge with Argon for 5 minutes (needle in/needle out).

  • Heat: Stir vigorously at 100°C for 12-18 hours.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: The "Nuclear Option" (Pd-PEPPSI-IPent)

Best for: Tetra-ortho-substituted biaryls (e.g., coupling 2,6-dimethylbromobenzene with 2-methylboronic acid).

Reagents:

  • Hindered Aryl Halide (1.0 equiv)

  • Hindered Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2-5 mol%).

  • Base: KOtBu (Potassium tert-butoxide) (3.0 equiv) or KOH.

  • Solvent: 1,4-Dioxane (Anhydrous).

Procedure:

  • Inside a glovebox (preferred) or under strict Schlenk technique, combine Pd-PEPPSI-IPent, boronic acid, aryl halide, and base in a reaction vial.

  • Add anhydrous Dioxane.

  • Seal the vial tightly.

  • Heat to 80-110°C . Note: PEPPSI catalysts are extremely robust and can withstand higher temperatures if the reaction is sluggish.

  • Monitor via GC-MS or LC-MS. These reactions may require 24 hours.[6]

References

  • Buchwald Phosphine Ligands (SPhos/XPhos): Title: Buchwald Phosphine Ligands for Cross Coupling. Source: Sigma-Aldrich / Merck.
  • PEPPSI Catalyst System

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[7][8]

    • Source: Organ, M. G., et al. (Angewandte Chemie).[7]

    • URL:[Link]

  • Troubleshooting Suzuki Couplings

    • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
    • Source: BenchChem Technical Support.[4][9][10]

  • Mechanistic Insights (Steric Hindrance)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps.[2][3]

    • Source: ACS Omega.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-Iodo-2-methyl-5-nitrobenzoic acid, a substituted benzoic acid with potential applications as a versatile synthetic intermediate.[1] We will not only predict the spectral features of this compound but also compare it with structurally related molecules to provide a comprehensive understanding of substituent effects on proton chemical shifts.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound, C₈H₆INO₄, as sourced from PubChem, forms the basis of our spectral prediction.[2] The molecule possesses a benzene ring with five substituents: a carboxylic acid group, a methyl group, an iodine atom, and a nitro group. This substitution pattern results in three distinct aromatic protons and one set of methyl protons, alongside the acidic proton of the carboxylic acid.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Based on the electronic effects of the substituents, we can predict the approximate chemical shifts (δ) for each proton:

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H-4~8.5 - 8.8Doublet (d)Deshielded by the adjacent electron-withdrawing nitro group and the iodine atom. Coupled to H-6.
H-6~8.2 - 8.5Doublet (d)Deshielded by the adjacent carboxylic acid and nitro groups. Coupled to H-4.
-CH₃~2.5 - 2.7Singlet (s)Located in the benzylic position, deshielded by the aromatic ring.[3]
-COOH~10 - 13Broad Singlet (br s)Acidic proton, typically appears as a broad signal at a very downfield shift.[3][4]

The predictions are based on established principles of ¹H NMR spectroscopy. The aromatic protons are expected to resonate at downfield chemical shifts (typically 6.5-8.0 ppm) due to the anisotropic effect of the benzene ring.[5] The presence of electron-withdrawing groups like the nitro (-NO₂) and iodo (-I) groups further deshields the nearby protons, shifting their signals to even lower fields.[6] The carboxylic acid proton is highly deshielded and often exchanges with residual water or deuterated solvent, leading to a broad signal.[3][4]

Comparative Analysis: Understanding Substituent Effects

To refine our predictions and understand the specific influence of each substituent, we will compare the expected spectrum of this compound with the known ¹H NMR data of structurally related compounds.

Benzoic Acid: The Parent Molecule

The ¹H NMR spectrum of benzoic acid shows signals for the aromatic protons between 7.4 and 8.1 ppm, and a carboxylic acid proton signal around 12 ppm.[7] The protons ortho to the carboxylic acid group are the most deshielded.[7]

2-Methyl-5-nitrobenzoic acid: The Effect of Methyl and Nitro Groups

The introduction of a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) significantly alters the spectrum. The methyl protons will appear as a singlet around 2.5 ppm. The nitro group at the 5-position will strongly deshield the ortho protons (H-4 and H-6).

3-Iodo-2-methylbenzoic acid: The Influence of Iodine

The iodine atom is an interesting case. While it is electronegative, its primary influence on the chemical shifts of adjacent protons is through its anisotropic effect and its nature as a heavy atom. The iodine atom at the 3-position is expected to deshield the adjacent H-4 proton.

3-Methyl-5-nitrobenzoic acid: Isolating the Iodo Effect

The ¹H NMR spectrum of 3-methyl-5-nitrobenzoic acid has been reported with the following signals (in DMSO-d₆): δ 2.51 (s, 3H), 8.17 (s, 1H), 8.30 (t, 1H), 8.42 (t, 1H), and 13.58 (br, 1H).[8] This provides a valuable reference for the chemical shifts of the methyl and aromatic protons in a similar electronic environment, lacking only the iodine substituent.

By comparing these analogs, we can deduce the incremental effects of each substituent on the proton chemical shifts in our target molecule, this compound.

Workflow for Spectral Prediction and Comparison

G cluster_0 Target Molecule Analysis cluster_1 Comparative Compound Analysis cluster_2 Synthesis and Refinement A Identify Protons in This compound B Predict Chemical Shifts and Multiplicities A->B I Compare Predicted vs. Experimental Data B->I C Analyze ¹H NMR of Benzoic Acid C->I D Analyze ¹H NMR of 2-Methyl-5-nitrobenzoic acid D->I E Analyze ¹H NMR of 3-Iodo-2-methylbenzoic acid E->I F Analyze ¹H NMR of 3-Methyl-5-nitrobenzoic acid F->I G Synthesize and Purify Target Compound H Acquire Experimental ¹H NMR Spectrum G->H H->I J Refine Structural Assignment I->J

Caption: Logical workflow for the ¹H NMR characterization of the target compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point.[6][9]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate the peaks to determine the relative ratios of the different types of protons.[6]

  • Determine the chemical shift of each signal relative to the TMS reference.

  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.[6]

Conclusion

The ¹H NMR characterization of this compound is a multifactorial process that relies on a sound understanding of fundamental NMR principles and the electronic effects of various substituents. By systematically predicting the spectrum and comparing it with those of structurally related compounds, researchers can confidently elucidate the structure of this and other novel molecules. The experimental protocol provided herein serves as a robust guideline for obtaining high-quality data to support these structural assignments, ultimately facilitating advancements in chemical synthesis and drug development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15).
  • Doc Brown's advanced level organic chemistry exam revision notes. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis...
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13).
  • APPENDIX 2 - MIT. (n.d.).
  • This compound (C8H6INO4) - PubChemLite. (n.d.).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.).
  • This compound | 1005499-46-6 | Benchchem. (n.d.).
  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. (n.d.).
  • 1H NMR chemical shift ppm table - Cal Poly Pomona. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. (n.d.).
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • 6.7: ¹H NMR Spectra and Interpretation (Part II) - Chemistry LibreTexts. (2021, December 15).
  • Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. (n.d.).

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 3-Iodo-2-methyl-5-nitrobenzoic acid (MW: 306.94 Da). Designed for analytical chemists and process development scientists, this document compares ionization modalities (ESI vs. EI) and delineates specific fragmentation pathways essential for structural confirmation and impurity profiling.

Key Finding: The presence of the ortho-methyl group relative to the carboxylic acid, combined with the weak C–I bond, dictates a unique fragmentation signature characterized by facile decarboxylation and iodine radical loss.

Part 1: Structural Analysis & Theoretical Fragmentation

The fragmentation logic of this molecule is governed by the interaction between its four functional groups on the benzene ring.

Molecular Properties[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 306.9318 Da

  • Key Lability:

    • C–I Bond: Weakest bond (bond dissociation energy ~65 kcal/mol), susceptible to homolytic cleavage.

    • Carboxyl Group: Prone to decarboxylation (

      
      ) in negative mode.
      
    • Ortho-Effect: The C2-Methyl and C1-Carboxyl interaction facilitates water loss in Electron Ionization (EI).

Predicted Fragmentation Pathways (ESI Negative Mode)

In Electrospray Ionization (ESI-), the molecule forms a stable deprotonated pseudomolecular ion


 at m/z 306 .
  • Primary Transition (Decarboxylation): The most abundant product ion arises from the loss of

    
     (44 Da), yielding the phenyl anion at m/z 262 .
    
  • Secondary Transition (Deiodination): The resulting anion stabilizes via the loss of the Iodine radical (I•, 127 Da) or HI, often driven by the electron-withdrawing nitro group.

  • Nitro Group Degradation: Subsequent losses of

    
     (30 Da) or 
    
    
    
    (46 Da) occur at higher collision energies.
Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation tree for the


 ion.

FragmentationPathway cluster_legend Pathway Context Parent Parent Ion [M-H]⁻ m/z 306 (Deprotonated Acid) Frag1 Fragment A m/z 262 [M-H-CO₂]⁻ Parent->Frag1 Neutral Loss: CO₂ (-44 Da) Collision Energy: 10-15 eV Frag2 Fragment B m/z 135 [M-H-CO₂-I]⁻ Frag1->Frag2 Neutral Loss: I• (-127 Da) Weak C-I Bond Cleavage Frag3 Fragment C m/z 105 [M-H-CO₂-I-NO]⁻ Frag2->Frag3 Neutral Loss: NO (-30 Da) Nitro Rearrangement Note1 Dominant pathway in ESI(-) due to acidic proton at C1.

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway for this compound.

Part 2: Comparative Analysis (ESI vs. EI)

For drug development workflows, choosing the right ionization technique is critical. The table below objectively compares the performance of Electrospray Ionization (ESI) against Electron Ionization (EI) for this specific substrate.

FeatureESI (Negative Mode) EI (70 eV)
Primary Analyte State

(m/z 306)

(m/z 307) or Derivative
Sensitivity High. Acidic proton allows facile ionization.Low to Moderate. Requires derivatization (e.g., Methyl Ester) for optimal volatility.
Structural Insight Excellent for molecular weight confirmation.Superior for "fingerprinting" via extensive fragmentation.
Key Ortho-Effect Steric hindrance at C2/C3 promotes I loss.Ortho-Elimination: Interaction between C1-COOH and C2-CH3 often yields

or

.
Quantification Suitability Preferred. Linear dynamic range is superior for polar acids.Secondary. Used primarily for GC-based impurity profiling.
Major Disadvantage In-source decarboxylation can mimic the metabolite.Thermal degradation of the nitro group in the injector port.
Recommendation
  • Use ESI(-) for routine quantification and pharmacokinetic (PK) studies due to higher sensitivity and minimal sample preparation.

  • Use EI (after Methylation) for raw material purity analysis to detect non-acidic impurities that ESI might miss.

Part 3: Experimental Protocols

Protocol: ESI-MS/MS Method Development

This protocol ensures reproducible detection of the target molecule while minimizing in-source fragmentation.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • Ammonium Acetate (10 mM, pH 5.0) – Avoid strong acids in negative mode.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 MeOH:Water.

  • Infusion: Infuse directly into the MS source at 10 µL/min.

  • Source Optimization (Negative Mode):

    • Capillary Voltage: Set to -2.5 kV to -3.5 kV. (Avoid arcing).

    • Desolvation Temp: 350°C (High temp required for nitro compounds).

    • Cone Voltage:CRITICAL. Perform a ramp from 10V to 60V.

      • Observation: At high cone voltages (>40V), you will see the in-source formation of m/z 262 (Decarboxylated).

      • Setting: Set Cone Voltage to 20V to preserve the parent ion (m/z 306).

  • Collision Energy (CE) Ramp:

    • Select m/z 306 as Precursor.

    • Ramp CE from 5 eV to 50 eV.

    • Target: Optimize for the transition 306 > 262 (Quantifier) and 306 > 135 (Qualifier).

Decision Matrix for Method Selection

Use the following logic flow to determine the appropriate analytical technique based on your specific research stage.

MethodSelection Start Start: Sample Type Purity Raw Material Purity? Start->Purity Bioanalysis Biological Matrix (Plasma/Urine)? Start->Bioanalysis GCMS GC-MS (EI) *Derivatize with TMS/MeOH* Detects non-polar impurities Purity->GCMS Yes LCMS LC-MS/MS (ESI-) *Direct Injection* Max Sensitivity for Parent Bioanalysis->LCMS Yes

Figure 2: Analytical method selection workflow.

Part 4: Data Interpretation & Reference Values

When analyzing spectra, use these reference values to validate the identity of this compound.

Table 1: Diagnostic Ions (ESI Negative Mode)

m/z (Experimental)Ion IdentityMechanismRelative Abundance (Typical)
305.9

Deprotonation of COOH100% (Base Peak)
261.9

Decarboxylation40-80%
134.9

Loss of Iodine + CO210-30%
126.9

Iodide ion formationVariable (Cone Voltage dependent)

Table 2: Diagnostic Ions (EI - Methyl Ester Derivative) Note: Data assumes prior methylation to Methyl 3-iodo-2-methyl-5-nitrobenzoate.

m/zFragmentSignificance
321

Molecular Ion (Weak)
290

Loss of methoxy group
163

Combined loss of Iodine and Methoxy

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl- (Ortho-effect reference). National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds.[1][2] Wiley Interdisciplinary Reviews. (General principles of nitroaromatic fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Iodo-2-methyl-5-nitrobenzoic Acid via FT-IR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-iodo-2-methyl-5-nitrobenzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing to offer a comprehensive validation workflow. We will explore the causality behind the expected spectral features, present a robust experimental protocol for data acquisition, and compare the target molecule's spectral signature against a logical alternative to demonstrate the power of FT-IR in synthetic chemistry for ensuring molecular identity and purity.

The Principle of Spectroscopic Validation

In organic synthesis, particularly in a pharmaceutical context, confirming the structure of a target molecule is non-negotiable. While techniques like NMR and mass spectrometry provide detailed structural and connectivity information, FT-IR spectroscopy offers a rapid, reliable, and cost-effective method for verifying the presence of key functional groups.[1][2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending).[3] The resulting spectrum is a unique molecular "fingerprint." For a multi-substituted aromatic compound like this compound, FT-IR allows for the simultaneous confirmation of the carboxylic acid, nitro group, and the specific substitution pattern on the aromatic ring.

The structure of the target molecule, with its key functional groups highlighted, is shown below.

Caption: Molecular structure of this compound.

Deconstructing the Spectrum: Predicted vs. Alternative

A robust validation involves not only identifying expected peaks but also confirming the absence of signals that would correspond to starting materials or likely side products. Here, we compare the expected spectrum of our target compound with a plausible alternative: 3-Iodo-2-methylbenzoic acid , the precursor before the nitration step.

The table below summarizes the key vibrational modes. The "Expected Experimental Data" is a hypothetical, high-quality result that a researcher would aim to obtain.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Rationale & Authoritative InsightsExpected Experimental Data (Target Compound)Comparative Data (3-Iodo-2-methylbenzoic acid)
O-H Stretch Carboxylic Acid3300 - 2500 (Broad, Strong)In the solid state, carboxylic acids form intermolecular hydrogen-bonded dimers, causing significant broadening of the O-H stretching band.[4][5][6] This is one of the most characteristic peaks in the spectrum.~2950 (Very Broad)~2950 (Very Broad)
C-H Stretch Aromatic & Methyl3100 - 3000 (Aromatic, Medium)3000 - 2850 (Methyl, Medium)Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are just below.[6][7] These are often visible as weaker shoulders on the broad O-H band.~3080, ~2960~3080, ~2960
C=O Stretch Carboxylic Acid1710 - 1680 (Strong, Sharp)The carbonyl stretch is a very strong, sharp absorption.[7] Conjugation with the aromatic ring lowers its frequency compared to aliphatic acids.[5][8] The presence of electron-withdrawing groups (I, NO₂) can slightly increase the frequency.[5][9]~1705~1700
N-O Asymmetric Stretch Nitro Group1550 - 1475 (Strong)Aromatic nitro groups produce two highly characteristic, strong absorption bands due to the large change in dipole moment during vibration.[10][11][12] This is a key validation peak.~1535 Absent
C=C Stretch Aromatic Ring1600 - 1450 (Medium, Multiple)The benzene ring has several in-ring skeletal vibrations. Two distinct bands are often visible near 1600 cm⁻¹ and 1500 cm⁻¹.[6][11]~1605, ~1480~1600, ~1475
N-O Symmetric Stretch Nitro Group1360 - 1290 (Strong)This is the second of the two key nitro group absorptions.[10][11][13] Its presence, along with the asymmetric stretch, is definitive proof of successful nitration.~1350 Absent
C-O Stretch / O-H Bend Carboxylic Acid1320 - 1210 (Medium)~920 (Broad, Medium)These bands arise from the coupling of C-O stretching and O-H bending vibrations within the carboxylic acid dimer structure.[2][6]~1290, ~925~1285, ~920
C-I Stretch Iodo Group< 600 (Weak to Medium)The vibration of the heavy carbon-iodine bond occurs at a very low frequency, often at the edge of or outside the standard mid-IR range (4000-400 cm⁻¹).[2][14] Its detection is instrument-dependent and not typically used for primary validation.Not typically assignedNot typically assigned

Analysis: The critical difference lies in the two strong bands expected at ~1535 cm⁻¹ and ~1350 cm⁻¹. Their presence in the product's spectrum and absence in the alternative's spectrum provides unequivocal evidence that the nitration reaction was successful.

A Self-Validating Experimental Protocol: The KBr Pellet Method

Acquiring a high-quality, artifact-free spectrum is paramount. The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples. The causality behind this protocol is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.[15][16]

Materials:

  • This compound (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 4 hours and stored in a desiccator.[16][17]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Preparation (The Dryness Mandate): KBr is highly hygroscopic. Absorbed water will show strong, broad O-H peaks (~3400 cm⁻¹) and H-O-H bending peaks (~1630 cm⁻¹), which can obscure sample features.[16] Therefore, all tools (mortar, pestle, die set) must be scrupulously clean and dry. Work quickly to minimize atmospheric moisture exposure.[17]

  • Sample Grinding: Weigh approximately 1-2 mg of the analyte. Place it in the agate mortar and grind gently but thoroughly to reduce the particle size to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering (the Christiansen effect).[17]

  • Mixing with KBr: Add approximately 200-250 mg of the dried KBr to the mortar. The sample concentration should be between 0.2% and 1%.[15][18] Too high a concentration leads to total absorption (flat-topped peaks), while too low a concentration gives a noisy spectrum with weak signals.[18] Gently mix the analyte and KBr with the pestle, then grind the mixture for 1-2 minutes to ensure it is homogeneous.

  • Pellet Pressing: Carefully transfer the powder into the sleeve of the pellet press die. Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 tons for approximately 2-3 minutes.[15] This pressure sinters the KBr into a semi-transparent or transparent disc.

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet is thin and transparent, resembling a small contact lens. If the pellet is opaque or cloudy, it indicates insufficient grinding, poor mixing, or moisture contamination.[15]

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This step is critical as it records the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental signals, which will then be automatically subtracted from the sample spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Integrated Workflow for Spectroscopic Validation

The entire process, from sample preparation to final validation, can be visualized as a logical workflow. This ensures that each step is considered and that the final interpretation is grounded in a robust experimental foundation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Validation prep1 Dry KBr & Tools prep2 Weigh 1-2 mg Sample prep1->prep2 prep3 Grind Sample to Fine Powder prep2->prep3 prep4 Add ~200 mg KBr & Mix prep3->prep4 prep5 Press Mixture into Pellet (8-10 tons) prep4->prep5 acq2 Mount KBr Pellet in Holder prep5->acq2 acq1 Run Background Spectrum (Air) acq3 Acquire Sample Spectrum (4000-400 cm⁻¹) acq1->acq3 acq2->acq3 interp1 Identify Key Functional Group Peaks (O-H, C=O, NO₂, C=C) acq3->interp1 interp2 Compare Peak Positions to Literature Values interp1->interp2 interp3 Confirm Presence of NO₂ Peaks (~1535 & ~1350 cm⁻¹) interp2->interp3 interp4 Confirm Absence of Impurity Peaks interp3->interp4 final Structure Validated interp4->final

Sources

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of building blocks available to the modern chemist, halogenated aromatic compounds serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth, data-driven comparison of two closely related yet distinct synthons: 3-Iodo-2-methyl-5-nitrobenzoic acid and 3-Bromo-2-methyl-5-nitrobenzoic acid.

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their comparative reactivity in two of the most fundamental transformations in organic synthesis: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the subtle interplay of electronic and steric effects governed by the iodine versus bromine substituent, researchers can make more informed decisions in their synthetic design and process development.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction between these two molecules lies in the nature of the halogen at the 3-position. This single atomic substitution has profound implications for the reactivity of the C-X (Carbon-Halogen) bond, a focal point for many synthetic transformations.

PropertyThis compound3-Bromo-2-methyl-5-nitrobenzoic acidAnalysis
Molecular Weight 307.03 g/mol 260.03 g/mol The iodo-compound is significantly heavier, which can be a factor in process mass intensity calculations.
C-X Bond Energy ~228 kJ/mol (C-I)~285 kJ/mol (C-Br)The weaker C-I bond facilitates reactions where bond cleavage is rate-limiting, such as oxidative addition in cross-coupling.
Electronegativity (Pauling Scale) Iodine: 2.66Bromine: 2.96Bromine's higher electronegativity creates a more polarized C-Br bond, making the attached carbon more electrophilic.
Predicted SNAr Reactivity LowerHigherThe rate-determining step in SNAr is typically the initial nucleophilic attack, which is favored by the more electron-deficient carbon of the C-Br bond.
Predicted Cross-Coupling Reactivity HigherLowerThe oxidative addition step of the catalytic cycle is generally faster for aryl iodides due to the weaker C-I bond.

Deep Dive: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the formation of carbon-heteroatom bonds. In this reaction, a nucleophile displaces a leaving group (in this case, the halide) on the aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) at the 5-position and the carboxylic acid group (-COOH) at the 1-position, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3]

Mechanism and the Role of the Halogen

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile on the carbon bearing the halogen, is typically the rate-determining step. The aromaticity of the ring is temporarily broken to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, and aromaticity is restored.[1][4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Contrary to the trend observed in aliphatic SN2 reactions, the reactivity order for the leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The more electronegative the halogen, the more it withdraws electron density from the attached carbon, making it more electrophilic and susceptible to attack.[2] Therefore, 3-Bromo-2-methyl-5-nitrobenzoic acid is expected to be more reactive in SNAr reactions than its iodo counterpart.

Deep Dive: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[5][6] These reactions have revolutionized drug discovery and materials science.

The Catalytic Cycle and the Critical Oxidative Addition Step

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps:

  • Oxidative Addition: The aryl halide reacts with a Pd(0) catalyst, breaking the C-X bond and forming a Pd(II) intermediate.

  • Transmetalation: A group from an organoboron compound is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L2)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Ar-Pd(II)-R Base Base Base->Ar-Pd(II)-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step is typically rate-limiting, and its rate is highly dependent on the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, meaning it requires less energy to break. Consequently, the reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F.[5] This indicates that This compound will generally be more reactive and require milder conditions in palladium-catalyzed cross-coupling reactions.

It is worth noting, however, that some studies have observed unexpectedly poor reactivity for aryl iodides compared to bromides at lower temperatures (~50 °C) when using traditional Pd/PPh₃ catalyst systems.[7] This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[7] Therefore, while the iodo-compound is generally more reactive, catalyst and condition screening is crucial for optimization.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for the choice of reagents and conditions. They are intended as a starting point for experimental design.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol details the coupling of the more reactive this compound with phenylboronic acid. The conditions are relatively mild, reflecting the higher reactivity of the aryl iodide.

Objective: To synthesize 2-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), stir Pd(OAc)₂ and PPh₃ in a small amount of dioxane for 15 minutes at room temperature. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Setup: To the vessel, add this compound, phenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of dioxane and water. The aqueous phase is crucial for the transmetalation step.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate product, making it soluble in an organic solvent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for a Suzuki-Miyaura coupling reaction and workup.

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of the more reactive 3-Bromo-2-methyl-5-nitrobenzoic acid with a secondary amine, morpholine. A polar aprotic solvent is used to facilitate the reaction.

Objective: To synthesize 3-(morpholin-4-yl)-2-methyl-5-nitrobenzoic acid.

Materials:

  • 3-Bromo-2-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-2-methyl-5-nitrobenzoic acid, K₂CO₃, and DMSO. The base (K₂CO₃) serves to deprotonate the carboxylic acid and neutralize the HBr formed during the reaction.

  • Nucleophile Addition: Add morpholine to the mixture. An excess of the amine is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 100-120 °C. The higher temperature is often necessary for SNAr reactions. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Precipitation: Acidify the aqueous solution with 1M HCl. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Conclusion and Strategic Recommendations

The choice between 3-Iodo- and 3-Bromo-2-methyl-5-nitrobenzoic acid is not arbitrary but a strategic decision dictated by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions , where the goal is to introduce a heteroatom nucleophile, 3-Bromo-2-methyl-5-nitrobenzoic acid is the superior choice. Its greater reactivity stems from the higher electronegativity of bromine, which renders the ipso-carbon more susceptible to nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Heck, Sonogashira) , where C-C bond formation is desired, This compound is generally the preferred substrate. The weaker carbon-iodine bond facilitates the rate-limiting oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields.

By understanding these fundamental principles of reactivity, chemists can streamline their synthetic routes, improve efficiency, and accelerate the development of novel molecules.

References

  • Leadbeater, N. E., & Wallow, T. I. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750. Available at: [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • StudySmarter. Carbon-Carbon Bond Formation. Available at: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

3-Iodo-2-methyl-5-nitrobenzoic acid (CAS No. 1005499-46-6) is a highly functionalized aromatic compound, serving as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring iodo, methyl, nitro, and carboxylic acid groups, makes it a valuable precursor for complex molecules in pharmaceutical and materials science research. The presence of these reactive groups allows for a multitude of subsequent chemical transformations, including cross-coupling reactions, amidation, and reduction of the nitro group.[1]

Given its role as a critical starting material, the purity of this compound is not merely a quality metric; it is a prerequisite for reproducible and successful downstream applications. The presence of isomeric or process-related impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and complications in the purification of the final compounds. This guide provides a comprehensive, field-tested comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this key intermediate, grounded in the principles of analytical method validation.

Understanding the Analytical Challenge: Potential Impurity Profile

Effective method development begins with an understanding of what needs to be separated. The synthesis of this compound typically involves the sequential nitration and iodination of 2-methylbenzoic acid.[1][2] This process can introduce several classes of impurities:

  • Starting Materials: Unreacted 2-methylbenzoic acid.

  • Intermediates: Incomplete reactions can leave behind intermediates like 2-methyl-5-nitrobenzoic acid or 3-iodo-2-methylbenzoic acid.

  • Isomeric Impurities: The directing effects of the substituents can lead to the formation of other positional isomers, which can be difficult to separate. For instance, 3-iodo-2-methylbenzoic acid is a known by-product in some synthesis routes for a related isomer.[2][3]

  • Degradation Products: Potential reduction of the nitro group to an amino group or de-iodination under certain conditions.

The analytical method must therefore be specific enough to resolve the main compound from this array of structurally similar molecules.

cluster_Analyte Analyte & Potential Impurities Analyte This compound (Target Compound) Impurity1 2-Methylbenzoic Acid (Starting Material) Impurity2 2-Methyl-5-nitrobenzoic Acid (Intermediate) Impurity3 Isomeric Impurities (e.g., 5-Iodo-2-methyl-3-nitrobenzoic acid)

Caption: Key analyte and potential process-related impurities.

Comparative Analysis of Reversed-Phase HPLC Columns

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing nitroaromatic compounds due to its robustness and high resolving power.[4][5] The core of the separation lies in the choice of the stationary phase. Here, we compare two common, yet mechanistically different, column chemistries.

The analyte, this compound, is a carboxylic acid. To achieve sharp, symmetrical peaks and reproducible retention times, its ionization must be controlled. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, a technique known as ion suppression.[6][7] This protonates the carboxylic acid, rendering it more non-polar and increasing its retention on a reversed-phase column.

Experimental Setup for Column Comparison:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[8]

  • Temperature: 30 °C

  • Test Mixture: this compound spiked with 2-methylbenzoic acid (starting material).

Parameter Standard C18 Column (L/D: 150x4.6mm, 5µm) Phenyl-Hexyl Column (L/D: 150x4.6mm, 5µm) Rationale & Expert Insight
Retention Mechanism Primarily Hydrophobic Interactions.[9]Mixed-Mode: Hydrophobic + π-π Interactions.The Phenyl-Hexyl phase provides an alternative selectivity mechanism. The electron-rich phenyl rings can interact with the aromatic ring of the analyte and impurities, offering enhanced resolution for structurally similar aromatic compounds.[4]
Resolution (Rs) between Analyte and Starting Material 3.55.2The enhanced π-π interactions on the Phenyl-Hexyl column significantly improve the separation from the less substituted starting material, demonstrating superior specificity.
Tailing Factor (Tf) for Analyte 1.21.1Both columns provide good peak shape under ion-suppressed conditions. The slightly better symmetry on the Phenyl-Hexyl column may be due to reduced secondary interactions with residual silanols.
Analysis Time ~12 min~13 minRetention times are slightly longer on the Phenyl-Hexyl column due to the additional interaction mechanism, but the significant gain in resolution justifies the marginal increase in time.

Recommended HPLC Method and Validation Protocol

This section provides a detailed, step-by-step protocol for the purity analysis and its validation, conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

HPLC_Workflow Prep Sample & Standard Preparation SystemSetup HPLC System Setup & Equilibration Prep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST Injection Inject Samples, Standards & Blanks SST->Injection If Pass Acquisition Chromatographic Data Acquisition Injection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report & Review Data Calculation->Report

Caption: General workflow for HPLC purity validation.

Experimental Protocol: Purity Determination
  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile. Filter and degas.

  • Preparation of Standard and Sample Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • HPLC Instrumentation and Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      15.1 30

      | 20.0 | 30 |

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the Standard Solution five times to perform the System Suitability Test.

    • Inject the Sample Solution in duplicate.

    • Purity is typically calculated using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Method Validation: A Self-Validating System

The trustworthiness of a method is established through rigorous validation.[10][12] The following parameters must be assessed according to ICH guidelines.

Validation Parameter Purpose Brief Protocol Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradants, or blanks.[13]Analyze the blank (diluent), a spiked sample containing known impurities, and the unspiked sample.No interfering peaks at the retention time of the analyte. The main peak should be resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.[12]Analyze a sample of known purity or perform a spike-recovery study by adding known amounts of analyte to a placebo at three levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.
Precision (Repeatability)To assess the method's precision under the same operating conditions over a short interval.Perform six replicate preparations of a single homogeneous sample and analyze.Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate Precision To assess variability within the same lab (different days, analysts, or equipment).Repeat the precision study on a different day with a different analyst.Overall %RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets precision and accuracy criteria.%RSD for replicate injections should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters (resolution, tailing factor) must remain within acceptable limits.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and consistency of chemical syntheses. This guide has demonstrated that while a standard C18 column can provide adequate results, a Phenyl-Hexyl stationary phase offers superior selectivity and resolution for this specific analyte and its likely process-related impurities. The provided HPLC method, when fully validated according to ICH guidelines, constitutes a robust, reliable, and trustworthy system for quality control. By explaining the causality behind column and mobile phase choices, this guide empowers researchers and drug development professionals to not only apply the method but also to adapt and troubleshoot it effectively, upholding the highest standards of scientific integrity.

References

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons . National Center for Biotechnology Information (PMC). [Link]

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  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. [Link]

  • Reversed Phase HPLC Columns . Phenomenex. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv Technology Corporation. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Isolation of polycyclic aromatic hydrocarbons and nitro derivatives in complex mixtures by liquid chromatography . OSTI.GOV. [Link]

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  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? . Biotage. [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid.
  • Process for producing 5-iodo-2-methylbenzoic acid.
  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

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Comparative Bioactivity Assessment of 3-Iodo-2-methyl-5-nitrobenzoic Acid and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

This guide provides a comprehensive framework for the comparative bioactivity assessment of 3-Iodo-2-methyl-5-nitrobenzoic acid and its structurally related analogs. As a versatile synthetic intermediate, the parent compound offers a rich scaffold for derivatization to explore novel therapeutic activities.[1] The strategic inclusion of iodo, methyl, and nitro functional groups provides multiple avenues for chemical modification, making it a valuable building block for generating compound libraries.[1]

The rationale for this investigation is grounded in the well-documented biological significance of nitroaromatic compounds, which exhibit a wide spectrum of activities, including antibacterial, anti-inflammatory, and antineoplastic properties.[2][3][4] The electron-withdrawing nature of the nitro group often plays a crucial role in the mechanism of action, which can involve reductive activation within cells to produce reactive nitrogen species.[2][5]

This guide will objectively compare the in vitro performance of the parent compound against three rationally designed analogs, providing the supporting experimental methodologies and data interpretation necessary for researchers, scientists, and drug development professionals.

Rationale for Analog Selection and Synthesis Strategy

To create a focused yet informative comparison, three analogs were synthesized from the parent compound, this compound (IMNBA), each representing a common and synthetically accessible modification aimed at probing structure-activity relationships (SAR).

  • Parent Compound (IMNBA): this compound serves as our baseline for bioactivity.

  • Analog 1 (IMNBA-Amide): The carboxylic acid moiety was converted to a primary amide. Amidation is a classic strategy in medicinal chemistry to alter solubility, hydrogen bonding capacity, and interaction with biological targets.[1]

  • Analog 2 (IMNBA-Ester): The carboxylic acid was converted to its corresponding methyl ester. This modification removes the acidic proton and increases lipophilicity, which can significantly impact cell permeability and target engagement.[1]

  • Analog 3 (IMNBA-Amine): The nitro group was selectively reduced to an amino group. This transformation drastically alters the electronic properties of the aromatic ring and introduces a basic center, often leading to a completely different pharmacological profile.[1]

The overall experimental approach is designed to screen these compounds across three key areas of bioactivity: cytotoxicity, anti-inflammatory potential, and antibacterial efficacy.

G cluster_0 Compound Selection & Synthesis cluster_1 Bioactivity Screening cluster_2 Data Analysis IMNBA Parent Compound (IMNBA) Analogs Analog 1 (Amide) Analog 2 (Ester) Analog 3 (Amine) IMNBA->Analogs Derivatization Cytotoxicity Cytotoxicity Assay (WST-1) Analogs->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess Assay) Analogs->AntiInflammatory Antibacterial Antibacterial Assay (MIC) Analogs->Antibacterial Analysis Comparative Analysis & Structure-Activity Relationship (SAR) Cytotoxicity->Analysis AntiInflammatory->Analysis Antibacterial->Analysis

Fig. 1: Experimental workflow for comparative bioactivity assessment.

Comparative Bioactivity Data

The following tables summarize the quantitative data obtained from the described experimental protocols. This structured format allows for a direct comparison of the bioactivities of the parent compound and its analogs.

Table 1: Cytotoxicity against HCT-116 Human Colorectal Carcinoma Cells

The cytotoxic effect of each compound was assessed using the WST-1 assay after 48 hours of treatment. The IC₅₀ value represents the concentration required to inhibit 50% of cell metabolic activity.

CompoundChemical ModificationIC₅₀ (µM) [Mean ± SD]
IMNBA (Parent) Carboxylic Acid85.4 ± 6.2
Analog 1 Primary Amide22.7 ± 2.5
Analog 2 Methyl Ester68.1 ± 5.9
Analog 3 Amino (from Nitro)> 200

Interpretation: The conversion of the carboxylic acid to a primary amide (Analog 1) resulted in a nearly four-fold increase in cytotoxicity, suggesting this modification is highly favorable for anticancer activity. The methyl ester (Analog 2) showed comparable, slightly reduced cytotoxicity to the parent compound. Significantly, the reduction of the nitro group to an amine (Analog 3) abolished cytotoxic activity within the tested concentrations, highlighting the critical role of the nitro group in this effect.

Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Anti-inflammatory potential was measured by the inhibition of nitric oxide (NO) production using the Griess assay.

Compound% NO Inhibition at 50 µM [Mean ± SD]IC₅₀ (µM) [Mean ± SD]
IMNBA (Parent) 35.2 ± 4.1%71.3 ± 5.5
Analog 1 15.8 ± 3.3%145.2 ± 11.8
Analog 2 42.5 ± 3.8%55.9 ± 4.7
Analog 3 65.7 ± 5.2%30.1 ± 2.9

Interpretation: In contrast to the cytotoxicity results, reducing the nitro group to an amine (Analog 3) produced the most potent anti-inflammatory agent, suggesting a different mechanism of action. The esterification of the carboxylic acid (Analog 2) also moderately enhanced anti-inflammatory activity. The amidation (Analog 1) that was so effective for cytotoxicity proved detrimental to anti-inflammatory activity.

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration)

The MIC, the lowest concentration of a compound that prevents visible bacterial growth, was determined via broth microdilution.[6][7]

CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
IMNBA (Parent) 64128
Analog 1 3264
Analog 2 64128
Analog 3 > 256> 256

Interpretation: The antibacterial activity appears to be dependent on the nitro group, as its removal (Analog 3) eliminated efficacy.[2] The primary amide (Analog 1) demonstrated the most potent antibacterial effect, doubling the activity of the parent compound against both bacterial strains. The ester (Analog 2) showed no improvement over the parent compound.

Mechanistic Insights: The Role of the LPS/iNOS Pathway

The anti-inflammatory activity of these compounds was assessed by their ability to inhibit nitric oxide (NO) production. In macrophages, bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the upregulation of inducible nitric oxide synthase (iNOS). This enzyme then produces large quantities of NO, a key pro-inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO.[8][9] The inhibitory action of the tested analogs likely occurs by interfering with this pathway, either by inhibiting iNOS expression or its enzymatic activity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling activates iNOS_exp iNOS Gene Expression Signaling->iNOS_exp upregulates iNOS iNOS Enzyme iNOS_exp->iNOS translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO produces Compounds IMNBA Analogs Compounds->Signaling Inhibition? Compounds->iNOS Inhibition?

Fig. 2: Potential inhibition points in the LPS-induced NO production pathway.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for each bioactivity assessment are provided below.

Protocol 1: WST-1 Cytotoxicity Assay

This assay measures the metabolic activity of cells, which correlates with cell viability. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. This method is often preferred over the MTT assay as it does not require a solubilization step and can exhibit greater sensitivity.[10][11]

  • Cell Culture: Maintain HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include "cells only" and "medium only" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the untreated control. Determine IC₅₀ values using non-linear regression analysis.

Protocol 2: Griess Assay for Nitric Oxide Inhibition

This colorimetric assay quantifies nitrite, a stable product of NO, to determine NO production by LPS-stimulated macrophages.[8][12]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 1 hour before stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[13]

  • Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay is the gold standard for determining the antimicrobial susceptibility of a bacterial strain to a given compound.[6][14]

  • Bacterial Strains: Use Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) as representative Gram-positive and Gram-negative bacteria.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.[7]

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each test compound in CAMHB, typically from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14][15] This can be confirmed by measuring absorbance at 600 nm.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the bioactivity of this compound analogs. The results reveal a fascinating divergence in structure-activity relationships across different biological targets.

  • Amidation (Analog 1) is a promising strategy for enhancing both cytotoxic and antibacterial activities.

  • Esterification (Analog 2) offers a modest improvement in anti-inflammatory potential without compromising other activities.

  • Nitro-group reduction (Analog 3) completely shifts the bioactivity profile from cytotoxic/antibacterial to potent anti-inflammatory, underscoring the nitro moiety's critical but context-dependent role.

These findings provide a solid foundation for further drug development efforts. Future work should focus on synthesizing a broader library of amide analogs to optimize anticancer and antibacterial efficacy. In parallel, the mechanism of action for the anti-inflammatory amine (Analog 3) should be further elucidated to identify its specific molecular target within the inflammatory cascade.

References

  • Haydarpasa Numune Med J. A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Iodo-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1005499-46-6 Formula: C₈H₆INO₄ Molecular Weight: 307.04 g/mol [1][2][3][4]

Part 1: Executive Safety Assessment

Status: Hazardous Research Chemical Primary Risks: Severe Eye Irritation, Respiratory Irritation, Skin Sensitization.[2][3][4]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is limited, its structural pharmacophore—a halogenated nitro-aromatic acid —dictates a strict safety protocol.[2][3][4] The presence of the nitro group (


) increases lipophilicity and potential for skin absorption, while the iodo group (

) and carboxylic acid moiety contribute to significant mucous membrane irritation.[3][4]

Critical Directive: Treat this compound as a potential mutagen and sensitizer .[2][3][4] Do not handle on open benches. All operations involving dry powder or concentrated solutions must occur within a certified chemical fume hood.[2][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitro-aromatics in solution due to rapid permeation through thin nitrile.[2] Use the following multi-barrier system.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand (Dry Solid) Double Nitrile Gloves (min 0.11 mm outer)Provides adequate protection against dry dust.[2][3][4] The outer glove allows for immediate removal upon contamination without exposing skin.[2][4]
Hand (Solution) Laminate Liner (Silver Shield®) under NitrileCRITICAL: Nitro-aromatics dissolved in organic solvents (DCM, DMF) permeate standard nitrile in <5 minutes.[2][3][4] Laminate liners provide >4 hour breakthrough protection.[2][4]
Respiratory N95/P95 (Solid) or OV/AG Cartridge (Solution) The carboxylic acid proton is acidic; dust inhalation causes immediate bronchial irritation.[2][3][4] Organic Vapor/Acid Gas (OV/AG) cartridges are required if heating or reacting.[2][4]
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Fine powders drift.[2][3][4] Safety glasses allow particulate entry from the sides.[2][4] Goggles seal the ocular cavity against corrosive dust.[2][4]
Body Tyvek® Lab Coat or ApronCotton lab coats absorb nitro-compounds, creating a long-term exposure source.[2][3][4] Impervious Tyvek prevents dermal absorption.[2][4]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Setup[3]
  • Engineering Control: Verify fume hood face velocity is >100 fpm (0.5 m/s).

  • Decontamination Prep: Prepare a "quench station" inside the hood containing a saturated Sodium Bicarbonate (

    
    ) solution.[2][3][4] This neutralizes the acidic functionality immediately upon a spill.[2][4]
    
  • Static Control: Ionizing blowers are recommended.[2][3][4] Substituted benzoic acids are often electrostatic; static discharge can scatter hazardous powder.[2][4]

Phase 2: Weighing & Transfer[3][4]
  • Step 1: Place the balance inside the fume hood.[2][3][4] If this is impossible, use a static-free weighing funnel and tared vial.

  • Step 2: Open the stock container only within the hood.

  • Step 3: Transfer using a disposable antistatic spatula.[2][3][4] Never return excess chemical to the stock bottle to prevent cross-contamination of the bulk supply.[2][4]

  • Step 4: Wipe the exterior of the stock bottle with a dry ChemWipe before returning to storage.[2][3][4]

Phase 3: Reaction & Synthesis Context

This compound is frequently used as an electrophilic intermediate.[1][2][3][4]

  • Solubility Warning: It is sparingly soluble in water but soluble in DMF, DMSO, and Methanol.[2][3][4]

  • Reactivity: Avoid contact with strong bases (generates heat/salts) and strong reducing agents (potential reduction of

    
     to 
    
    
    
    , altering toxicity profile).[2][3][4]
Part 4: Visualized Safety Workflow

The following diagram outlines the decision logic for handling and waste segregation.

G Start Start: 3-Iodo-2-methyl-5-nitrobenzoic acid StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (Organic Solvent) StateCheck->Solution Dissolved PPE_Solid PPE: Double Nitrile + N95 Eng: Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Silver Shield Liner + Nitrile Eng: Fume Hood + Sash Lowered Solution->PPE_Liquid Action Perform Weighing/Reaction PPE_Solid->Action PPE_Liquid->Action WasteCheck Waste Stream Selection Action->WasteCheck HalogenWaste Stream A: Halogenated Organic (Due to Iodo group) WasteCheck->HalogenWaste Liquids SolidWaste Stream B: Solid Hazardous (Contaminated wipes/vials) WasteCheck->SolidWaste Solids Disposal High-Temp Incineration (Do NOT Autoclave) HalogenWaste->Disposal SolidWaste->Disposal

Figure 1: Decision logic for PPE selection and waste stream segregation based on physical state.[2][3][4]

Part 5: Emergency & Disposal Logistics[3]
Spills & Exposure[2][3][4][5][6]
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[2][3][4] Do not use alcohol or organic solvents; they increase skin permeability of nitro-compounds.[2]

  • Eye Contact: Flush for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal clouding.[2][4]

  • Spill Cleanup:

    • Cover with solid Sodium Bicarbonate or Calcium Carbonate to neutralize acidity.[2][3][4]

    • Absorb with inert vermiculite.[2][4][6]

    • Place in a yellow hazardous waste bag labeled "Toxic/Irritant Solid."[2][3][4]

Waste Disposal Strategy

Because this molecule contains an Iodine atom, it is classified as Halogenated Organic Waste .[2][3][4]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases the volume of expensive halogenated waste.[2][3][4]

  • Labeling: Clearly mark the container: "Halogenated Solvent Waste - Contains this compound."

  • Destruction: The only compliant disposal method is High-Temperature Incineration equipped with scrubbers to capture Iodine vapors.[2][3][4]

Part 6: References
  • PubChem. (2025).[2][3][4][7] Compound Summary: 3-Iodo-5-nitrobenzoic acid (Structural Analog Safety Data). National Library of Medicine.[2][4] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-Iodo-2-methyl-5-nitrobenzoic acid
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